Tirabrutinib (ONO-4059/GS-4059) is a potent, covalent (irreversible) oral inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. Its core mechanism is the highly selective inhibition of BTK, a crucial kinase in the B-Cell Receptor (BCR) signaling pathway.
The following diagram illustrates the primary mechanism of this compound in disrupting BCR signaling and its key downstream effects.
This compound inhibits BTK activation, blocking downstream survival and proliferation signals in B-cells.
The tables below summarize key experimental data characterizing this compound's potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ Values) [2]
| Kinase | IC₅₀ (nmol/L) | Selectivity over BTK |
|---|---|---|
| BTK | 2.0 | 1.0 (Reference) |
| Tec | 5.0 | 2.5 |
| ITK | 13.0 | 6.5 |
| BMX | 21.0 | 10.5 |
| TXK | 34.0 | 17.0 |
| BLK | 41.0 | 20.5 |
Table 2: Key Findings from Cellular and In Vivo Models [2]
| Model System | Key Finding / Metric | Result / Outcome |
|---|---|---|
| TMD8 ABC-DLBCL Cells (In Vitro) | Inhibition of BTK Autophosphorylation (Y223) | IC₅₀: 7.3 nmol/L |
| TMD8 ABC-DLBCL Cells (In Vitro) | Anti-proliferative Activity (Cell Growth Inhibition) | IC₅₀: 176 nmol/L |
| TMD8 Mouse Xenograft (In Vivo) | Anti-tumor Efficacy (Dose-dependent inhibition) | 69% and 92% tumor growth inhibition at 30 & 100 mg/kg |
For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.
Protocol 1: KINOMEscan Selectivity Profiling [2]
Protocol 2: Assessing BTK Autophosphorylation in Cell Lines [2]
Protocol 3: In Vivo Efficacy Study in Xenograft Model [2]
The high selectivity of this compound is intended to improve the therapeutic window by minimizing off-target toxicity [1] [2]. Its efficacy has been demonstrated in several B-cell malignancies.
Table 3: Clinical Efficacy of this compound Monotherapy in Selected B-Cell Malignancies [4] [5] [6]
| Indication (Clinical Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Efficacy Endpoints |
|---|---|---|---|
| R/R PCNSL (PROSPECT Phase 2) | 67% | 44% | Median DoR: 9.3 mo; Median PFS: 6.0 mo |
| R/R PCNSL (Japanese Phase 1/2) | 63.6% | 20.5% (CR + CRu) | Median DoR: 9.2 mo |
| Various R/R B-cell lymphomas (Meta-Analysis) | 72.5% (Pooled) | 18.6% (Pooled) | - |
The table below summarizes the core chemical and structural information for tirabrutinib.
| Property | Description |
|---|---|
| Systematic Name | 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one [1] [2] |
| Molecular Formula | C25H22N6O3 [1] [3] |
| Molar Mass | 454.490 g·mol⁻¹ [1] |
| CAS Registry Number | 1351636-18-4 [4] [2] |
| Trade Name | Velexbru [1] |
The structure is built around a dihydro-purine core, which is a fused 6-5-membered heterocyclic ring system [5]. The key structural features and their roles are:
This compound is a potent and highly selective irreversible BTK inhibitor [6] [5]. It inhibits BTK by blocking the autophosphorylation of Tyr223 with an IC50 value of 2.2 nM [5]. The following diagram illustrates its mechanism of action at the molecular level.
The binding mode has been confirmed by X-ray crystallography, showing that this compound forms several specific molecular interactions with BTK [7]:
This compound demonstrates high selectivity for BTK over other kinases. The table below summarizes key data from biochemical kinase profiling assays [6].
| Kinase | IC₅₀ (nM) for this compound | Notes |
|---|---|---|
| BTK | 2.2 - 6.8 | Primary target; measured by autophosphorylation and mobility shift assays [6] [5]. |
| Other TEC Family Kinases | >1,000 | Includes BMX, ITK, and TXK [6]. |
| SRC Family Kinases | >1,000 | Includes FYN, LCK, and LYN [6]. |
| JAK3 | >1,000 | - [6]. |
| EGFR Family | >1,000 | Includes EGFR, ERBB2, and ERBB4 [6]. |
This selectivity profile, confirmed in cellular systems like PBMC stimulation assays, underpins its improved safety profile compared to first-generation BTK inhibitors like ibrutinib [6].
The original synthetic route for this compound is a nine-step process starting from 4,6-dichloro-5-nitropyrimidine [5]. Key steps include amidation, coupling with (3R)-pyrrolidine-1,3-diamine, nitro reduction, cyclization, and final deprotection and acylation [5]. This route uses expensive metal catalysts and requires chromatography for some intermediates, indicating a need for further optimization for industrial-scale production [5].
This compound was discovered and developed by Ono Pharmaceutical Co., Ltd. [8] and is currently approved in Japan, South Korea, and Taiwan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia [1] [8].
The core of this compound's structure is a 6-5-membered, fused, heterocyclic ring system known as dihydro purine (6-amino-8H-purine-8-one) [1]. This core is central to its binding interaction with the BTK enzyme.
The table below summarizes the key molecular interactions and the role of the core structure:
| Feature | Description | Role/Interaction |
|---|---|---|
| Parent Core | Dihydro purine (6-amino-8H-purine-8-one) [1] | Serves as the central scaffold. |
| Key Hydrogen Bonds | Bonds with Met477, Glu475, and Thr474 residues [1] | Anchors inhibitor in ATP-binding pocket's hinge region. |
| Covalent Bond | Irreversible bond with cysteine residue Cys481 [1] [2] [3] | Provides prolonged, selective inhibition. |
| Hydrophobic Extension | Phenoxyphenyl group [1] | Extends into hydrophobic back pocket, stabilizing binding. |
These specific interactions stabilize this compound in the ATP-binding cleft and lock BTK in an inactive conformation, thereby inhibiting its autophosphorylation at Tyr551 and subsequent activation of downstream survival signaling pathways in B-cells [1] [3].
This compound's dihydro purine core and optimized structure contribute to a highly selective kinase inhibition profile, reducing off-target effects [1] [4].
Experimental kinase profiling using the KINOMEscan platform at a concentration of 300 nM shows that this compound primarily binds to kinases within the TEC family (like BTK) and a limited number of others, demonstrating superior selectivity compared to first-generation inhibitors [4].
In cellular assays, this selectivity is confirmed. For example, in human peripheral blood mononuclear cell (PBMC) stimulation assays, this compound potently inhibited B-cell activation (induced by anti-IgM) with an IC50 of 2.7 nM, while showing significantly less potency against T-cell activation (induced by anti-CD3/CD28), with an IC50 of 213 nM [4]. This indicates that this compound's primary cellular effect is on B-cell receptor signaling, consistent with its on-target BTK inhibition.
For researchers looking to validate these interactions, here are summaries of key experimental methodologies.
Biochemical Kinase Profiling (KINOMEscan)
Covalent Binding Analysis via Mass Spectrometry
The following diagram illustrates the B-cell Receptor (BCR) signaling pathway that is inhibited by this compound.
This compound inhibits BTK activation, blocking downstream signaling for B-cell growth [1] [3].
This compound has received regulatory approval in several countries, including Japan, for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia, and lymphoplasmacytic lymphoma [1] [6]. Its high selectivity and ability to penetrate the central nervous system make it a valuable therapeutic option for these B-cell malignancies [4] [7].
Tirabrutinib binds within the active site of the BTK kinase domain. The interaction can be understood in a two-step process:
This mechanism is illustrated in the following diagram:
The potency and selectivity of this compound's binding have been quantitatively assessed through various experimental methods.
Table 1: Biochemical Inhibition Kinetics of BTK Inhibitors This table shows a side-by-side comparison of inactivation efficiency, a critical metric that provides a more accurate measure of potency and selectivity than conventional single-time point measurements [4].
| Inhibitor | Inactivation Efficiency (kinact/Ki) for BTK | Key Off-Target Kinases Noted in Studies |
|---|---|---|
| This compound | ( 2.4 \pm 0.6 \times 10^{4} M^{-1}s^{-1} ) [4] | ITK, TEC, EGFR, JAK3, ERBB2, ERBB4 [5] |
| Ibrutinib | Data not fully specified in search results | Broader kinome profile, including ITK, TEC, JAK3, ERBB2, ERBB4 [6] [5] |
| Acalabrutinib | Data not fully specified in search results | More selective than ibrutinib; off-targets include ERBB4 [5] |
Table 2: Functional Cellular Activity of this compound This table summarizes the effects of this compound in cellular assays, demonstrating its functional consequences following BTK binding [6] [5].
| Assay Type / Cell Line | Observed Effect (EC₅₀ / IC₅₀) | Measured Outcome |
|---|---|---|
| Anti-Proliferation (ABC-DLBCL) | ||
| TMD8 | 4.5 nM [6] | Inhibition of cell viability |
| U-2932 | ~3000 nM [6] | Inhibition of cell viability |
| B-cell Activation (Human PBMC) | ~5.6 nM [5] | Inhibition of CD69 surface expression |
| T-cell Activation (Human PBMC) | >10,000 nM [5] | Inhibition of CD69 surface expression |
The information in the tables above was generated using rigorous experimental methodologies. Here are the details of key protocols cited in the search results.
1. Protocol for Assessing Covalent Binding and Inhibition Kinetics This method is used to confirm the covalent nature of binding and to calculate precise inactivation efficiency [4].
2. Protocol for Cellular Target Engagement and Functional Activity This cellular assay confirms that this compound engages its target in a complex cellular environment and leads to a functional outcome [5].
The irreversible covalent binding to Cys481 is the foundation of this compound's clinical efficacy in treating B-cell malignancies like Waldenström's macroglobulinemia and relapsed/refractory primary central nervous system lymphoma [7] [5]. This mechanism provides sustained target suppression, which is beneficial for continuous pathway inhibition in proliferating cancer cells [8].
However, a primary mechanism of acquired resistance to covalent BTK inhibitors like this compound is a point mutation in the BTK gene, specifically the C481S mutation [6]. This mutation replaces cysteine with serine, removing the critical nucleophile thiol group and thereby preventing the formation of the covalent bond, which can significantly reduce the drug's potency [6].
| Kinase Target | IC50 Value | Experimental Context |
|---|---|---|
| BTK (Primary Target) | 6.8 nM [1] | In vitro kinase assay |
| BMX | 6 nM [1] | In vitro kinase assay |
| TEC | 48 nM [1] | In vitro kinase assay |
| TXK | 92 nM [1] | In vitro kinase assay |
| BLK | 0.3 μM [1] | In vitro kinase assay |
| ERBB4 | 0.77 μM [1] | In vitro kinase assay |
| EGFR | 3.02 μM [1] | In vitro kinase assay |
| JAK3 | 5.52 μM [1] | In vitro kinase assay |
| ERBB2 (HER2) | 7.31 μM [1] | In vitro kinase assay |
The IC50 values in the table were primarily generated through standardized in vitro kinase assays [2] [3]. The following workflow outlines the general process for these core experiments:
General workflow for in vitro kinase assays used to determine IC50 values.
This compound is an irreversible inhibitor that forms a covalent bond with the cysteine-481 residue in the BTK kinase domain, providing sustained target inhibition [4]. Its high selectivity is a key feature differentiating it from first-generation BTK inhibitors like ibrutinib.
In ABC-DLBCL models, this compound's inhibition of BTK disrupts key survival and proliferation signals, demonstrating its on-target mechanism of action.
This compound inhibits BTK to block multiple downstream pro-survival pathways.
The ODD was granted based on the promising development program for tirabrutinib in PCNSL, a rare and aggressive form of non-Hodgkin lymphoma confined to the central nervous system [1]. The key clinical trial is the phase 2 PROSPECT study (NCT04947319) [2] [3] [4].
The PROSPECT study is designed in two parts:
Recent data from the Part A monotherapy cohort was presented at the 2025 ASCO Annual Meeting, demonstrating promising efficacy and a manageable safety profile [2]. The key efficacy results from 48 patients are summarized below.
| Efficacy Parameter | Result |
|---|---|
| Overall Response Rate (ORR) | 67% [2] |
| Complete Response (CR) Rate | 44% [2] |
| Median Duration of Response (DOR) | 9.3 months [2] |
| Median Time to Response (TTR) | 1.0 months [2] |
| Median Progression-Free Survival (PFS) | 6.0 months [2] |
This compound is a highly potent, selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor [2] [6]. It functions by covalently binding to BTK in B-cells, thereby inhibiting aberrant B-cell receptor (BCR) signaling. This signaling pathway is critical for the proliferation, survival, and differentiation of B-cells, and it plays a key role in the progression of various B-cell malignancies, including PCNSL [6] [1].
The following diagram illustrates the core mechanism of action of this compound in disrupting the BCR signaling pathway:
In the pivotal PROSPECT Study Part A for R/R PCNSL, the experimental protocol was as follows [2] [3]:
This compound has already received regulatory approval for R/R PCNSL in several Asian markets, underscoring its therapeutic potential:
The developer, Ono Pharmaceutical, has announced that the data from the PROSPECT study will be included in a regulatory submission to the FDA in the near future [2]. The estimated study completion date for the overall PROSPECT program is currently in 2027 [5].
The following tables summarize key quantitative data from the study, which established the high selectivity of tirabrutinib prior to the omics analyses [1].
Table 1: Selectivity of BTK Inhibitors in In Vitro Kinase Assays This table shows the half-maximal inhibitory concentration (IC50) for various kinases, normalized to BTK. A higher ratio indicates greater selectivity for BTK over the off-target kinase [1].
| Kinase | This compound (ratio to BTK) | Acalabrutinib (ratio to BTK) | Zanubrutinib (ratio to BTK) | Ibrutinib (ratio to BTK) |
|---|---|---|---|---|
| BTK | 1.0 | 1.0 | 1.0 | 1.0 |
| BMX | 0.9 | 2.8 | 1.3 | 0.6 |
| TEC | 2.5 | 3.2 | 2.6 | 1.3 |
| ITK | 15.9 | 22.6 | 8.5 | 2.7 |
| TXK | 20.2 | 15.9 | 10.1 | 2.4 |
| EGFR | >833 | >833 | 246 | 4.6 |
| ERBB2 | >833 | >833 | 197 | 21.6 |
| JAK3 | >833 | >833 | 89.5 | 12.6 |
Table 2: Cellular Activity in PBMC Stimulation Assays This table presents the IC50 values for the inhibition of CD69 activation in B-cells and T-cells, demonstrating this compound's selective effect on B-cell signaling [1].
| Assay | This compound IC50 (nM) | 95% Confidence Interval (nM) |
|---|---|---|
| Anti-IgM-induced B-cell activation | 7.2 | (5.2 - 10.1) |
| Anti-CD3/CD28-induced T-cell activation | 5010 | (3500 - 7180) |
Here are the methodologies for the key experiments cited in the study.
The general workflow for phosphoproteomics, as detailed in the search results, involves several critical steps to ensure the accurate identification and quantification of phosphopeptides [2].
Phosphoproteomics workflow from sample preparation to data analysis.
The phosphoproteomic and transcriptomic analyses revealed that this compound exerts its anti-tumor effect by disrupting multiple key signaling pathways downstream of BTK in ABC-DLBCL cells [1]. The following diagram synthesizes these findings.
Mechanism of this compound inhibiting BTK downstream signaling.
Based on the omics data, here is a summary of the anti-tumor mechanism:
Tirabrutinib is a highly selective, irreversible second-generation BTK inhibitor designed to overcome the off-target limitations of first-generation drugs [1] [2] [3]. Its mechanism is detailed below.
This compound forms a covalent bond with the cysteine-481 (C481) residue in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition of the kinase [4] [3]. The high selectivity of this compound was confirmed through comprehensive profiling.
Table 1: Selectivity Profile of this compound vs. Other BTK Inhibitors [1] [2]
| Feature | Ibrutinib (1st Gen) | This compound (2nd Gen) |
|---|---|---|
| BTK Inhibition | Potent, irreversible | Potent, highly selective, irreversible |
| Key Off-Target Kinases | ITK, EGFR, JAK3, TEC family kinases [5] | Highly selective profile; minimal off-target binding [1] [2] |
| Cellular Selectivity | Inhibits both B-cell and T-cell activation in PBMC assays | Selectively inhibits B-cell activation with minimal effect on T-cells [1] [2] |
| Clinical Implication | Off-target effects linked to toxicities (e.g., rash, diarrhea, atrial fibrillation) [4] [6] | Potentially improved safety profile due to higher selectivity [6] |
By inhibiting BTK, this compound disrupts the entire BCR signaling cascade, impacting three critical downstream pathways that promote cell survival and growth [1] [2].
Table 2: Inhibition of Downstream Signaling Pathways by this compound [1]
| Pathway | Experimental Evidence | Biological Consequence |
|---|---|---|
| NF-κB Pathway | Established key mechanism of BTK inhibition in ABC-DLBCL. | Suppression of pro-survival and inflammatory genes. |
| AKT Pathway | Phosphoproteomic analysis in TMD8 cells showed downregulation. | Reduced cell metabolism and survival signals. |
| ERK Pathway | Phosphoproteomic analysis in TMD8 cells showed downregulation. | Attenuation of cell proliferation and differentiation signals. |
| IRF4 Gene Signature | Transcriptomic analysis showed decreased expression. | Disruption of a critical gene network for lymphoma cell survival. |
The primary evidence for this compound's effect on ERK and AKT pathways comes from a comprehensive 2023 study that used phosphoproteomics and transcriptomics in ABC-DLBCL cell lines [1] [2]. The experimental workflow is summarized below.
Figure 2: Experimental workflow for mechanism analysis.
The pre-clinical mechanistic understanding of this compound has successfully translated into meaningful clinical outcomes, particularly in relapsed/refractory Primary Central Nervous System Lymphoma (PCNSL) [7] [8].
Efficacy Overview A 2025 meta-analysis of seven prospective clinical trials established the efficacy of this compound monotherapy across several relapsed or refractory B-cell malignancies, showing a pooled overall response rate (ORR) of 72.5% [1] [2]. The breakdown of the response rates and progression-free survival by cancer type is summarized below.
Table 1: Pooled Efficacy Outcomes from Meta-Analysis (Frontiers in Pharmacology, 2025) [1] [2]
| Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Stable Disease (SD) Rate | Median Progression-Free Survival (mPFS) |
|---|---|---|---|---|---|
| All included B-cell lymphomas | 72.5% | 18.6% | 41.1% | 13.8% | Varies by subtype |
| Chronic Lymphocytic Leukemia (CLL) | Data included in pooled ORR | Data included in pooled CR | Data included in pooled PR | Data included in pooled SD | 38.5 months (highest among subtypes) |
| Primary Central Nervous System Lymphoma (PCNSL) | Data included in pooled ORR | Data included in pooled CR | Data included in pooled PR | Data included in pooled SD | Not specified in meta-analysis |
Recent data from the Phase 2 PROSPECT study, presented in 2025, provides specific and promising results for the PCNSL population, which has no approved treatments in the U.S. [3]. Key efficacy outcomes from this study include:
Safety Profile The same meta-analysis provides a comprehensive overview of the safety profile of this compound monotherapy. Adverse events (AEs) are common but often manageable [1] [2].
Table 2: Common Adverse Events (All Grades and Grade ≥3) Associated with this compound Monotherapy [1] [2]
| Category | Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
|---|---|---|---|
| Hematologic AEs | Neutropenia | 26.7% | 18.4% |
| Anemia | 18.8% | 10.3% | |
| Lymphocytopenia | Not specified for all grades | 11.7% | |
| Leukopenia | 18.4% | Not specified for grade ≥3 | |
| Non-Hematologic AEs | Diarrhea | 26.0% | Not specified for grade ≥3 |
| Rash | 24.9% | Not specified for grade ≥3 | |
| Nasopharyngitis | 24.0% | Not specified for grade ≥3 |
The PROSPECT study confirmed this profile, noting that any-grade treatment-related AEs occurred in 75% of patients, with grade ≥3 AEs in 56.3% [3]. Common any-grade AEs included anemia (18.8%), maculo-papular rash (16.7%), fatigue (14.6%), decreased neutrophil count (14.6%), decreased lymphocyte count (14.6%), and pruritus (14.6%) [3].
This compound is a second-generation, potent, irreversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor [1] [3]. Its mechanism can be summarized as follows:
The following diagram illustrates the targeted signaling pathway.
The following protocol is synthesized from the Phase 2 PROSPECT study (NCT04947319) and a similar Dana-Farber Cancer Institute study (Protocol #22-115), which investigate this compound monotherapy for relapsed or refractory PCNSL [3] [5].
1. Patient Selection Criteria
Inclusion Criteria:
Exclusion Criteria:
2. Dosing and Administration
3. Efficacy and Safety Assessments
4. Statistical Considerations
The workflow for implementing this protocol in a clinical trial setting is outlined below.
The established efficacy and manageable safety profile of this compound monotherapy provide a foundation for several research applications and future developments.
The table below summarizes key characteristics of tirabrutinib based on the search results, which are primarily derived from non-clinical studies.
| Aspect | Description |
|---|---|
| Drug Class | Second-generation, highly selective, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. |
| Key Differentiator | Superior kinase selectivity compared to first-generation BTK inhibitors (e.g., Ibrutinib), potentially leading to an improved safety profile by reducing off-target effects [1]. |
| Mechanism of Action | Inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. This disrupts downstream survival signals in malignant B-cells [1]. |
| Relevant Pharmacodynamic Findings | In ABC-DLBCL models, this compound inhibited cell growth and downregulated multiple BTK downstream pathways, including NF-κB, AKT, and ERK [1]. Transcriptomic analysis also indicated decreased IRF4 gene expression signatures [1]. |
| Relevant Pharmacokinetic/Formulation Data | A subcutaneous formulation for a related compound (GB261) has been determined, suggesting feasibility of alternative administration routes for this drug class [2]. |
The following protocol is a synthesis of standard oncology phase I trial principles [3] and the specific pharmacological profile of this compound [1]. Its primary goal is to establish the safety, tolerability, and Maximum Tolerated Dose (MTD) of this compound in patients with relapsed/refractory B-cell malignancies.
The following diagram illustrates the core logic of the "3+3" dose escalation design.
To align with modern targeted therapy development, this protocol incorporates detailed mechanistic studies based on this compound's known mechanism [1]. The workflow below outlines the key experiments for confirming target engagement and understanding the drug's anti-tumor mechanism.
The specific clinical data and dose escalation results for this compound were not available in the current search results. The preclinical data from [1] was central to this proposal, while the clinical framework was adapted from general oncology trial methodologies [4] [6] [3] and insights from other BTK inhibitors.
For definitive protocol design, it is essential to consult:
Tirabrutinib (formerly known as ONO-4059 or GS-4059) is a second-generation, highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical efficacy across various B-cell malignancies. As a targeted therapeutic agent, this compound covalently binds to the C481 residue in the BTK active site, effectively blocking B-cell receptor (BCR) signaling pathway activation and thereby inhibiting the proliferation and survival of malignant B-cells. The distinct pharmacological profile of this compound is characterized by its enhanced kinase selectivity compared to first-generation BTK inhibitors, which translates to a potentially improved safety profile with reduced off-target effects. Based on compelling clinical evidence, this compound has received regulatory approval in several Asian countries, including Japan, South Korea, and Taiwan for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia (WM). Furthermore, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to this compound for PCNSL in March 2023, underscoring its therapeutic potential for this rare and challenging disease [1] [2].
The 480 mg fasted administration regimen of this compound has emerged as the optimal dosing strategy based on comprehensive phase 1/2 clinical investigations. This specific protocol was developed after researchers discovered that administering this compound under fasted conditions significantly enhances its oral bioavailability compared to fed conditions. This critical finding was substantiated by pharmacokinetic analyses demonstrating that the maximum plasma concentration (C~max~) and area under the curve (AUC) of this compound were notably increased when the drug was administered after a standard meal compared to under fasted conditions [3]. Consequently, the 480 mg dose under fasted conditions has been established as the preferred administration method in clinical practice, effectively balancing optimal drug exposure with manageable toxicity. This protocol has formed the basis for subsequent clinical development and regulatory approvals, positioning this compound as a valuable therapeutic option for patients with refractory B-cell malignancies [3] [4].
The scientific rationale for the 480 mg fasted administration protocol emerged from methodical dose-finding studies that evaluated both efficacy and safety parameters across multiple dosing regimens. Initial phase 1 investigations explored this compound at doses of 320 mg and 480 mg administered without specific fasting requirements. These early studies revealed that while the 480 mg dose demonstrated promising efficacy, it was associated with a higher incidence of adverse events, particularly skin disorders. In fact, three out of four patients receiving 480 mg without fasting requirements experienced grade 3 skin disorders, and one patient died from adverse events (pneumocystis jirovecii pneumonia and interstitial lung disease) [3]. Concurrent pharmacokinetic studies in healthy volunteers provided crucial insights, demonstrating that administration under fasted conditions significantly enhanced drug exposure, thereby allowing for optimal target engagement at lower effective doses [3] [5]. This foundational pharmacokinetic evidence prompted the investigation of a modified administration protocol—480 mg under fasted conditions—which subsequently demonstrated an improved therapeutic index with maintained efficacy and reduced toxicity [3] [4].
Semimechanistic pharmacokinetic-pharmacodynamic (PK/PD) modeling has been instrumental in quantifying the relationship between this compound exposure, BTK occupancy, and clinical response. A comprehensive analysis pooled data from two phase 1 studies involving healthy volunteers and rheumatoid arthritis patients, developing a robust model that adequately described and predicted both PK and PD data [5]. The model simulations substantiated that a total daily dose of at least 40 mg (administered either once daily or twice daily) achieved >90% BTK occupancy, which is considered the target threshold for therapeutic efficacy. Importantly, the 480 mg once daily dose under fasted conditions far exceeds this minimum threshold, resulting in sustained and robust BTK inhibition throughout the dosing interval. Furthermore, researchers identified a positive correlation between the time above adequate BTK occupancy and improved clinical efficacy in rheumatoid arthritis, providing a pharmacological basis for dose selection in B-cell malignancies [5]. This PK/PD relationship underscores the importance of maintaining consistent drug exposure through proper administration conditions to maximize clinical outcomes.
Table 1: Key Pharmacokinetic Parameters of this compound 480 mg Under Fasted Conditions
| Parameter | Value | Context |
|---|---|---|
| Recommended Dose | 480 mg once daily | Under fasted conditions |
| Time to Peak Concentration (T~max~) | Not fully reported | Rapid absorption after oral administration |
| Effect of Fasting | Increased bioavailability | Compared to fed conditions |
| BTK Occupancy | >90% | Maintained throughout dosing interval |
| Dose Reduction Options | 320 mg or 160 mg | For management of adverse events |
The clinical efficacy of this compound 480 mg fasted administration has been most extensively documented in relapsed/refractory primary central nervous system lymphoma (PCNSL), an aggressive extranodal non-Hodgkin lymphoma with historically limited treatment options. In the pivotal phase 1/2 study (ONO-4059-02), which enrolled 44 patients with relapsed/refractory PCNSL, the 480 mg fasted cohort (n=17) demonstrated particularly promising outcomes [3] [2]. After a median follow-up of 37.1 months, the independent review committee assessed the overall response rate (ORR) in this cohort at 52.9%, comprising complete responses (CR) in 29.4% of patients, unconfirmed complete responses (CRu) in 11.8%, and partial responses (PR) in 11.8% [2]. Perhaps more importantly, the median duration of response (DOR) in this cohort reached 12.1 months, with 55.6% of responders maintaining their response at 12 months and 33.3% at 36 months, indicating durable disease control in a substantial subset of patients [3] [2]. The median progression-free survival (PFS) was 5.8 months, with 12-month and 36-month PFS rates of 31.7% and 19.0%, respectively [2]. These efficacy metrics are particularly noteworthy considering the heavily pretreated patient population, with a median of 2 prior lines of therapy and poor prognosis.
Long-term follow-up data from the same study provide further evidence of sustained clinical benefit with this compound 480 mg fasted administration. With a median follow-up of 37.1 months, the median overall survival (OS) had not been reached in the 480 mg fasted cohort, demonstrating a significant survival advantage in these difficult-to-treat patients [3]. Importantly, researchers observed that Karnofsky Performance Status (KPS) and quality of life (QoL) scores were well maintained among patients receiving long-term this compound treatment, highlighting the preservation of functional status alongside antitumor efficacy [3]. Genetic analyses revealed that treatment responses occurred irrespective of mutations in key BCR signaling pathway genes (CARD11, MYD88, and CD79B), suggesting a broad potential applicability across molecular subtypes of PCNSL [4]. This genetic agnosticism is particularly valuable in PCNSL, where molecular heterogeneity can complicate targeted treatment approaches.
The therapeutic activity of this compound 480 mg fasted administration extends to Waldenström's macroglobulinemia (WM), a rare, indolent B-cell lymphoma characterized by IgM monoclonal gammopathy. In the phase 2 ONO-4059-05 study, which included 27 treatment-naïve and relapsed/refractory WM patients, this compound monotherapy demonstrated impressive efficacy [6]. After a median follow-up of 24.8 months, the major response rate (MRR, defined as CR+VGPR+PR) assessed by an independent review committee was 93%, with complete responses observed in one patient and very good partial responses (VGPR) in eight patients [6]. The ORR (including minor responses) was 96%, demonstrating broad and deep activity across the patient population. The response durability was evidenced by 24-month progression-free survival and overall survival rates of 92.6% and 100%, respectively, with the vast majority of patients (22 out of 27) continuing to receive treatment at the time of analysis [6]. These outcomes compare favorably with other BTK inhibitors in WM and underscore the potent inhibition of BTK signaling achieved with the 480 mg fasted regimen.
Serum IgM dynamics provided an additional pharmacodynamic marker of this compound activity in WM patients. Researchers observed that serum IgM levels declined in all patients except one and were generally maintained at low levels throughout treatment [6]. Transient increases in IgM levels occurred following temporary treatment interruptions but rapidly decreased upon resumption of therapy, demonstrating the dependence of disease control on continuous BTK inhibition [6]. Clinically meaningful improvements in disease-related symptoms, including resolution of recurrent fever and hyperviscosity symptoms, were consistently observed following initiation of this compound therapy. Health-related quality of life assessments using cancer-specific questionnaires (QLQ-C30 and EQ-5D) were mostly maintained throughout treatment, indicating that the clinical benefits were achieved without compromising patient-reported outcomes [6].
Table 2: Clinical Efficacy of this compound 480 mg Fasted Across B-cell Malignancies
| Efficacy Parameter | PCNSL (n=17) | Waldenström's Macroglobulinemia (n=27) | Other B-cell Malignancies |
|---|---|---|---|
| Overall Response Rate | 52.9% | 96% (ORR) | 72.5% (pooled ORR across malignancies) |
| Complete Response Rate | 29.4% (CR+CRu) | 3.7% | 18.6% (pooled across malignancies) |
| Median Duration of Response | 12.1 months | Not reached | Varies by malignancy |
| 12-Month DOR Rate | 55.6% | Not reported | Not reported |
| Median Progression-Free Survival | 5.8 months | Not reached | Highest in CLL (38.5 months) |
| 24-Month PFS Rate | Not reported | 92.6% | Not reported |
The safety profile of this compound 480 mg fasted administration has been characterized across multiple clinical trials, revealing a generally manageable toxicity spectrum. A recent meta-analysis of seven prospective clinical trials providing pooled safety data demonstrated that the most frequent all-grade adverse events included neutropenia (26.7%), diarrhea (26.0%), rash (24.9%), nasopharyngitis (24.0%), and anemia (18.8%) [7]. For grade ≥3 adverse events, the most common were neutropenia (18.4%), lymphopenia (11.7%), anemia (10.3%), and leukopenia (9.2%) [7]. This safety profile differs from that of first-generation BTK inhibitors, particularly with regard to potentially reduced cardiac toxicities, which aligns with this compound's more selective kinase inhibition profile. In the PCNSL study specifically, common grade ≥3 adverse events included neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each) [4]. One grade 5 adverse event (pneumocystis jirovecii pneumonia and interstitial lung disease) was reported in a patient receiving 480 mg without fasting requirements in the phase 1 portion of the study, highlighting the importance of appropriate patient selection and monitoring [3] [4].
Cutaneous adverse events represent a notable class effect of BTK inhibitors, and this compound is no exception. Across clinical trials, skin-related adverse events occurred in approximately 52% of patients, though the majority of these events were low-grade (grade 1-2) and typically manageable with supportive care [1] [6]. The incidence of some cardiovascular events associated with first-generation BTK inhibitors, such as atrial fibrillation and hypertension, appears potentially lower with this compound. In the WM study, grade 2 treatment-related atrial fibrillation was reported in one patient (4%), and grade 1 treatment-related hypertension was reported in one patient (4%) [6]. Bleeding events, another class effect of BTK inhibitors, were observed in 33% of WM patients, though all cases were grade 1-2 [1]. These findings suggest that while this compound maintains a recognizable BTK inhibitor toxicity profile, its enhanced selectivity may modify the frequency and severity of certain off-target adverse events.
Proactive management of adverse events is crucial for maintaining patients on therapy and optimizing long-term outcomes with this compound. For hematological toxicities such as neutropenia, lymphopenia, and anemia, regular monitoring of complete blood counts is recommended, with dose interruptions or modifications for persistent grade 3 or any grade 4 events [4] [6]. The study protocols typically specified treatment interruption for grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding, grade 4 neutropenia or febrile neutropenia, and grade ≥3 non-hematological toxicities (with some exceptions) [4]. For non-hematological adverse events such as skin rash, supportive care with antihistamines or topical corticosteroids may be sufficient for low-grade events, while more severe or persistent cases may require temporary treatment interruption followed by dose reduction upon resolution [3].
Dose modification guidelines have been established based on clinical trial experience with this compound. The protocol allows for dose interruption and subsequent resumption at a reduced dose level (320 mg or 160 mg daily) for management of adverse events [6]. In the PCNSL study, the median duration of treatment was 7.4 months in the 480 mg fasted cohort, with treatment discontinuation primarily due to disease progression (70.6%) rather than toxicity, suggesting that most patients could tolerate prolonged therapy [2]. Prophylactic measures may also be considered for certain at-risk patients; for instance, pneumocystis jirovecii pneumonia prophylaxis might be warranted, particularly for patients receiving concomitant corticosteroids or with other risk factors [4]. Additionally, given the bleeding risk associated with BTK inhibition, careful consideration should be given to concomitant anticoagulant or antiplatelet therapy, with appropriate risk-benefit assessment on an individual patient basis.
BTK occupancy measurement serves as a crucial pharmacodynamic biomarker for confirming target engagement and guiding dose selection for this compound. The following detailed protocol has been employed in multiple clinical trials to quantify BTK occupancy in peripheral blood mononuclear cells (PBMCs) [5]:
Sample Collection: Collect peripheral blood samples in sodium heparin tubes at predetermined timepoints (baseline, multiple timepoints post-dose, and trough levels). Maintain samples at room temperature and process within 24 hours of collection.
PBMC Isolation: Isolate PBMCs using standard density gradient centrifugation (e.g., Ficoll-Paque PLUS). Layer diluted blood over Ficoll and centrifuge at 400-500 × g for 30-40 minutes at room temperature. Collect the PBMC interface and wash cells with PBS. Perform cell counting and adjust to a concentration of 5-10 × 10^6^ cells/mL in appropriate assay buffer.
BTK Occupancy Measurement: Utilize a validated duplexed, homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure total and free BTK in the same well. The assay employs two specific antibodies: one recognizing both occupied and unoccupied BTK (total BTK) and another recognizing only unoccupied BTK (free BTK), each labeled with different fluorophores.
Calculation: Calculate BTK occupancy percentage using the formula:
% BTK Occupancy = [1 - (Free BTK/Total BTK)] × 100
Quality Control: Include samples with total BTK below the lower limit of quantification (12 ng/mL) in the run criteria for exclusion. Implement appropriate controls and standards in each assay run.
This robust methodology has been instrumental in establishing the relationship between this compound exposure and target engagement, demonstrating that the 480 mg dose under fasted conditions achieves sustained BTK occupancy >90% throughout the dosing interval [5].
Comprehensive kinase profiling is essential for characterizing the selectivity of this compound and understanding its potential off-target effects. The following integrated protocol combines biochemical and cellular approaches to thoroughly evaluate kinase inhibition [8]:
Biochemical Kinase Profiling (KINOMEscan):
Cellular Selectivity Assessment (PBMC Stimulation Assay):
This comprehensive approach demonstrated this compound's high selectivity for BTK, with minimal off-target activity against other kinases, including those in the T-cell signaling pathway [8].
Robust pharmacokinetic characterization is essential for understanding the relationship between administration conditions, drug exposure, and clinical outcomes. The following sampling protocol has been employed in phase 1 studies of this compound [5]:
Sample Collection Timepoints:
Bioanalytical Method:
Data Analysis:
This rigorous pharmacokinetic assessment protocol has confirmed the dose-proportional pharmacokinetics of this compound and demonstrated the significant effect of food on bioavailability, directly informing the 480 mg fasted administration recommendation [5].
This compound exerts its therapeutic effects through potent and irreversible inhibition of Bruton's tyrosine kinase (BTK), a crucial cytoplasmic tyrosine kinase belonging to the Tec family of kinases. BTK plays an indispensable role in B-cell development, differentiation, and signaling through the B-cell receptor (BCR) pathway. The molecular mechanism involves covalent binding of this compound to the cysteine 481 residue (C481) within the ATP-binding domain of BTK, thereby preventing autophosphorylation and subsequent activation of the kinase [8] [9]. This irreversible inhibition is characterized by slow dissociation kinetics, resulting in sustained suppression of BTK activity throughout the dosing interval. Preclinical studies have demonstrated that this compound exhibits sub-nanomolar potency against BTK, with an IC~50~ of 0.5 nM in enzyme assays, and high selectivity compared to other kinases [8]. This selective inhibition profile distinguishes this compound from first-generation BTK inhibitors like ibrutinib, which inhibits multiple off-target kinases including EGFR, ITK, and JAK3, potentially contributing to improved safety and tolerability.
Comprehensive phosphoproteomic and transcriptomic analyses have elucidated the downstream consequences of BTK inhibition by this compound in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models. Treatment with this compound resulted in significant downregulation of phosphorylated proteins in the ERK and AKT pathways, indicating simultaneous inhibition of multiple pro-survival signaling cascades [8]. Transcriptomic analysis further revealed decreased expression of IRF4 gene signatures, which are critical for the survival of ABC-DLBCL cells [8]. These multifaceted effects on key signaling networks collectively contribute to the anti-tumor activity of this compound, promoting cell cycle arrest and apoptosis in malignant B-cells. The effect on multiple downstream pathways may also explain the activity of this compound across various genetic subtypes of B-cell malignancies, including those with different mutation patterns in BCR pathway components.
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific molecular site where this compound exerts its inhibitory action:
Diagram 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Mechanism
The BCR signaling cascade begins with antigen binding to the B-cell receptor, leading to activation of proximal kinases including SYK. SYK then phosphorylates BTK, which undergoes autophosphorylation to become fully active. Activated BTK phosphorylates multiple downstream substrates including PLCγ2, initiating calcium signaling and subsequent NF-κB pathway activation. Additionally, BTK directly contributes to AKT/mTOR and ERK pathway activation, collectively promoting B-cell survival, proliferation, and differentiation [8] [9]. This compound intervenes specifically in this pathway by covalently binding to inactive BTK, preventing its autophosphorylation and activation, thereby abrogating the signal transduction to all downstream pathways. This targeted inhibition is particularly effective in B-cell malignancies that depend on chronic active BCR signaling for survival, such as ABC-DLBCL, PCNSL, and WM [8].
The comprehensive pathway analysis reveals that this compound's therapeutic effects extend beyond simple BTK inhibition to modulation of multiple critical downstream signaling networks. Phosphoproteomic studies in ABC-DLBCL cell lines showed that this compound treatment resulted in decreased phosphorylation of proteins in both the ERK and AKT pathways, indicating simultaneous suppression of multiple survival signals [8]. Additionally, transcriptomic analysis demonstrated downregulation of IRF4, a transcription factor essential for the survival of ABC-DLBCL cells [8]. These pleiotropic effects on signaling networks help explain the clinical efficacy of this compound across various B-cell malignancies and its potential to overcome resistance mechanisms that might rely on alternative signaling pathways. The ability to concurrently inhibit multiple downstream effectors positions this compound as a comprehensive modulator of BCR signaling rather than merely a simple kinase inhibitor.
Current clinical research with this compound continues to explore novel applications across a spectrum of B-cell malignancies and immune-mediated disorders. The most advanced ongoing investigation is the phase 2 PROSPECT trial (NCT04947319), which is evaluating this compound in relapsed/refractory primary central nervous system lymphoma and led to the FDA's orphan drug designation in March 2023 [1] [2]. Beyond oncology, clinical development has expanded to autoimmune conditions, including phase 2 trials for pemphigus and Sjögren's syndrome, leveraging this compound's inhibitory effects on B-cell function and antibody production [9]. These investigations build upon early-phase studies in rheumatoid arthritis that established proof-of-concept for BTK inhibition in autoimmune diseases [5]. The exploration of this compound in diverse immunological conditions underscores the fundamental role of BTK in human pathophysiology and highlights the potential for broader therapeutic applications beyond oncology.
Combination therapy approaches represent another promising research direction for this compound. Early-phase clinical trials have explored this compound in combination with other targeted agents, including the PI3Kδ inhibitor idelalisib and the SYK inhibitor entospletinib [1]. While these initial combination studies demonstrated manageable safety profiles, they did not show significant improvements in efficacy compared to this compound monotherapy in chronic lymphocytic leukemia [1]. However, rational combinations with other therapeutic modalities, such as anti-CD20 monoclonal antibodies, BCL-2 inhibitors, or immunomodulatory drugs, may yet yield synergistic effects worthy of investigation. Additionally, the potential for combining this compound with conventional chemotherapy regimens in frontline treatment settings remains largely unexplored and could represent an important strategy for improving outcomes in aggressive B-cell malignancies while minimizing toxicity through reduced chemotherapy doses.
Biomarker research represents a crucial aspect of optimizing this compound therapy and advancing personalized medicine approaches for B-cell malignancies. Genetic analyses from clinical trials have revealed that treatment responses occur across various molecular subtypes, including patients with different mutation patterns in key BCR signaling pathway genes (MYD88, CD79B, CARD11) [4]. This broad activity profile suggests that patient selection based solely on these genetic markers may not be necessary, potentially expanding the treatable population. However, more sophisticated biomarker approaches are being explored, including assessment of BTK occupancy levels as a pharmacodynamic marker, monitoring of serum IgM dynamics in WM patients, and evaluation of early metabolic response using functional imaging [5] [6]. These dynamic biomarkers may provide more nuanced insights into treatment response and resistance mechanisms than static genetic markers alone.
Future research priorities for this compound should include comprehensive resistance mechanism characterization, long-term safety monitoring, and optimization of treatment duration. While resistance to covalent BTK inhibitors has been well-documented for other agents in this class (frequently involving BTK C481 mutations), the specific resistance mechanisms to this compound require further elucidation [8]. Additionally, long-term follow-up data beyond 3-5 years remain limited, particularly regarding rare adverse events that may emerge with prolonged continuous therapy. The optimal duration of this compound treatment also warrants investigation, especially in indolent malignancies like WM where extended therapy is typically required. Treatment-free intervals or fixed-duration approaches in combination with other agents may represent strategies for maintaining efficacy while minimizing long-term toxicity and economic burden. These research directions will be essential for fully realizing the therapeutic potential of this compound across the spectrum of B-cell disorders.
This compound administered at 480 mg under fasted conditions represents a scientifically optimized dosing protocol that balances robust efficacy with manageable toxicity in B-cell malignancies. The comprehensive data from clinical trials support its favorable risk-benefit profile for relapsed/refractory PCNSL and WM, with emerging potential in other B-cell disorders. The detailed experimental protocols and mechanistic insights provided in these application notes offer researchers and clinicians a solid foundation for further investigation and clinical application of this targeted therapeutic agent. As research continues to evolve, this compound is positioned to remain an important component in the expanding armamentarium of BTK-targeted therapies, with potential applications across both neoplastic and autoimmune conditions.
Tirabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in combination with idelalisib (PI3Kδ inhibitor) and obinutuzumab (anti-CD20 monoclonal antibody) represents a promising targeted therapy approach for relapsed/refractory B-cell malignancies. This triple combination (TIO regimen) leverages synergistic pathway inhibition to overcome resistance mechanisms and deepen treatment responses. Clinical evidence from phase 1b/2 trials demonstrates that TIO achieves robust efficacy with an overall response rate (ORR) of 93.3% in relapsed/refractory chronic lymphocytic leukemia (CLL), though complete remission rates remain modest at 6.7%. The therapy exhibits a manageable safety profile with predominantly hematological adverse events. This document provides comprehensive application notes, detailed clinical protocols, and mechanistic insights to support researchers and clinicians in implementing this targeted combination therapy approach.
B-cell malignancies represent a heterogeneous group of lymphoproliferative disorders that originate from various stages of B-cell development. Despite significant advances in treatment, relapsed/refractory disease remains a major clinical challenge, particularly for patients who have exhausted standard chemoimmunotherapy options. The B-cell receptor (BCR) signaling pathway has emerged as a critical therapeutic target in these malignancies, as it plays a fundamental role in regulating B-cell proliferation, survival, and differentiation. The effectiveness of BCR pathway inhibition is evidenced by the gene expression profiling data which revealed BCR signaling as the most prominent pathway activated in chronic lymphocytic leukemia (CLL) cells isolated from lymphatic tissues [1].
The scientific rationale for combining this compound, idelalisib, and obinutuzumab rests on achieving complementary pathway inhibition through distinct but interconnected mechanisms:
This compound is a potent, irreversible, and highly selective second-generation BTK inhibitor that covalently binds to BTK, a crucial component of the BCR signaling pathway. Its enhanced selectivity compared to first-generation BTK inhibitors potentially reduces off-target effects while maintaining potent inhibition of BCR signaling [2].
Idelalisib specifically inhibits the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ), which functions downstream of BTK in the BCR pathway but also integrates signals from other microenvironmental cues. This parallel pathway inhibition creates synergistic suppression of malignant B-cell signaling and survival.
Obinutuzumab is a type II anti-CD20 monoclonal antibody with enhanced antibody-dependent cellular cytotoxicity (ADCC) and direct cell death induction compared to earlier anti-CD20 antibodies. It targets the B-cell surface antigen CD20, enabling immune-mediated clearance of malignant cells and potentially enhancing the depth of response achieved through targeted pathway inhibition [3].
The diagram below illustrates the synergistic mechanism of action of this combination therapy:
Diagram 1: Mechanism of action of this compound, idelalisib, and obinutuzumab combination therapy showing synergistic inhibition of BCR signaling and immune-mediated cytotoxicity
The development of targeted combinations addresses several limitations of sequential monotherapy approaches in B-cell malignancies. While BTK inhibitors and PI3K inhibitors have demonstrated significant single-agent activity, durable complete responses remain uncommon, and treatment typically continues indefinitely until disease progression or unacceptable toxicity [4]. The combination of this compound with idelalisib provides vertical pathway inhibition that may prevent or overcome resistance mechanisms, while the addition of obinutuzumab contributes immune-mediated cytotoxicity that can enhance depth of response. This multi-pronged approach represents the next evolution in B-cell malignancy treatment, potentially enabling fixed-duration therapy and improved long-term outcomes [4] [5].
The clinical development of this compound in combination with idelalisib and obinutuzumab follows a structured phase 1b/2 approach designed to establish safety, tolerability, and preliminary efficacy [6]. The study protocol comprises three distinct parts:
The primary objectives focus on evaluating safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the combination. Key secondary endpoints include overall response rate (ORR), complete response (CR) rate, duration of response, progression-free survival (PFS), overall survival (OS), and minimal residual disease (MRD) negativity rates [6].
Eligible patients must meet the following key inclusion criteria [6]:
Key exclusion criteria include [6]:
The combination therapy follows a specific dosing schedule with precise administration guidelines:
The recommended treatment duration for the combination therapy is up to 104 weeks (approximately 2 years), with the option to continue this compound monotherapy beyond this point if clinical benefit is maintained [6]. The study protocol specifies a maximum treatment duration of an additional 6 years from protocol amendment (until approximately November 2025) [6].
Dose holds and reductions should be implemented based on specific adverse events, particularly for hematological toxicities:
Clinical trials evaluating the TIO regimen have demonstrated promising efficacy in relapsed/refractory B-cell malignancies, particularly CLL. The key efficacy data from phase 2 trials are summarized in the table below:
Table 1: Efficacy Outcomes of this compound + Idelalisib + Obinutuzumab (TIO) in Relapsed/Refractory CLL
| Endpoint | Week 25 Results | Best Response | Subgroup Analysis (del17p/mutTP53) |
|---|---|---|---|
| Complete Response (CR) Rate | 6.7% (2/30 patients) [4] | 6.7% (2/30 patients) [4] | 0% (0/10 patients) [4] |
| Overall Response Rate (ORR) | 93.3% (28/30 patients) [4] | 93.3% (28/30 patients) [4] | 90.0% (9/10 patients) [4] |
| Partial Response (PR) Rate | 86.7% (26/30 patients) [4] | 86.7% (26/30 patients) [4] | 90.0% (9/10 patients) [4] |
| uMRD in Peripheral Blood | 6.7% (2/30 patients) [4] | 36.7% (11/30 patients) [4] | 40.0% (4/10 patients) [4] |
| uMRD in Bone Marrow | 0% (0/30 patients) [4] | 3.3% (1/30 patients) [4] | 10.0% (1/10 patients) [4] |
| 24-Month PFS Rate | - | 77% (90% CI: 34.0-94.0) [5] | - |
The efficacy of TIO regimen appears to deepen over time, as evidenced by the improvement in undetectable minimal residual disease (uMRD) rates from 6.7% at week 25 to 36.7% at best response in peripheral blood [4]. This suggests that the week 25 assessment may be premature for evaluating depth of response with this combination therapy. The median time to first uMRD in peripheral blood was 42 weeks in the TIO arm [5], supporting the concept that extended treatment exposure may enhance efficacy.
The efficacy of TIO regimen can be contextualized by comparison with other relevant combination therapies:
Table 2: Comparison of TIO with Other Targeted Combinations in Relapsed/Refractory CLL
| Regimen | ORR | CR Rate | uMRD Rate (PB) | Key Trial Characteristics |
|---|---|---|---|---|
| This compound + Idelalisib + Obinutuzumab (TIO) | 93.3% [4] | 6.7% [4] | 36.7% (best response) [4] | Phase 2, relapsed/refractory CLL, includes high-risk genetics |
| This compound + Idelalisib (TI) | 60.0% [4] | 0% [4] | 0% [4] | Phase 2, relapsed/refractory CLL, limited to 5 patients |
| This compound + Entospletinib + Obinutuzumab (TEO) | 90.0% [7] | 6.7% [7] | 43.3% (best response) [7] | Phase 2, relapsed/refractory CLL, SYK inhibition instead of PI3Kδ |
| Ibrutinib + Venetoclax | 89% [7] | 51% [7] | 53% (blood) [7] | Phase 2, relapsed/refractory CLL, includes BCL-2 inhibition |
The data demonstrate that while the TIO regimen achieves robust overall response rates, the complete response rates remain modest compared to combinations involving BCL-2 inhibitors like venetoclax [7]. However, the TIO combination maintains activity in high-risk genetic subgroups, including those with del(17p)/TP53 mutations and unmutated IGHV status, where it achieves ORR of 90.0% and 94.7%, respectively [4].
With a median follow-up of 72.4 weeks for the TIO arm, the median progression-free survival and overall survival had not been reached in the phase 2 trial [5]. The 24-month PFS rate was 77% (90% CI: 34.0-94.0) for patients receiving the TIO regimen [5], suggesting durable disease control in responding patients. These outcomes compare favorably with historical controls of chemoimmunotherapy in relapsed/refractory CLL, particularly considering the inclusion of high-risk genetic patients in the study population.
The combination of this compound, idelalisib, and obinutuzumab demonstrates a manageable but notable toxicity profile, with hematological events representing the most significant adverse effects. The comprehensive safety data from clinical trials are summarized below:
Table 3: Safety Profile of this compound Combination Therapy
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Recommendations |
|---|---|---|---|
| Hematological Events | |||
| Neutropenia | 26.7% [8] | 18.4% [8] | Dose interruption, growth factor support |
| Anemia | 18.8% [8] | 10.3% [8] | Transfusion support, dose modification if persistent |
| Lymphocytopenia | - | 11.7% [8] | Monitor for infections |
| Thrombocytopenia | - | - | Monitor for bleeding, dose interruption if severe |
| Non-Hematological Events | |||
| Diarrhea | 26.0% [8] | - | Supportive care, dose interruption if severe |
| Rash | 24.9% [8] | - | Topical steroids, antihistamines, dose modification |
| Nasopharyngitis | 24.0% [8] | - | Supportive care |
| Infusion Reactions | - | - | Premedication, infusion rate reduction |
| Hepatic Transaminitis | - | - | Regular monitoring, dose interruption if severe |
The safety analysis reveals that grade 3-4 treatment-emergent adverse events occurred in 80% (24/30) of patients receiving TIO regimen [5], highlighting the substantial toxicity burden of this combination. However, only 9% (3/35) of patients across the study discontinued this compound and 20% (7/35) discontinued idelalisib prematurely due to adverse events [5], suggesting that most toxicities are manageable with appropriate dose modifications and supportive care.
The safety profile of the TIO combination appears to reflect overlapping toxicities of the individual agents, with some notable differences compared to monotherapy experiences:
The second-generation BTK inhibitor profile of this compound may offer advantages in combination regimens, as evidenced by the absence of significant atrial fibrillation or major bleeding events in the phase 2 trial [5]. This improved selectivity potentially enhances the feasibility of combination approaches that would be challenging with less selective BTK inhibitors.
Serious adverse events were observed in the clinical trials, including two treatment-emergent adverse events leading to death [5]:
These events highlight the importance of careful patient selection and vigilant monitoring, particularly for patients with pre-existing cardiovascular risk factors. The study protocol implemented specific safety measures including PJP prophylaxis requirements and monitoring for hepatic, cardiac, and infectious complications [6].
Standardized response criteria must be applied consistently throughout the treatment course to ensure accurate efficacy evaluation:
MRD evaluation represents a critical efficacy endpoint that provides sensitive measurement of treatment depth. The recommended methodology includes:
The workflow for comprehensive response assessment is illustrated below:
Diagram 2: Comprehensive response assessment workflow for this compound combination therapy trials
Comprehensive PK/PD evaluations are essential for understanding the exposure-response relationship of the combination:
The combination of this compound, idelalisib, and obinutuzumab represents a promising therapeutic approach for relapsed/refractory B-cell malignancies, particularly CLL. The TIO regimen demonstrates robust efficacy with high overall response rates and activity in high-risk genetic subgroups, though complete response rates remain modest. The safety profile is manageable with appropriate monitoring, though hematological toxicities require vigilant management.
Future development should focus on several key areas:
The ongoing PROSPECT study (NCT04947319) evaluating this compound in primary central nervous system lymphoma, for which it has received orphan drug designation from the FDA [9] [1], further expands the potential applications of this second-generation BTK inhibitor. As the field continues to evolve, rational combination strategies based on complementary mechanisms of action will likely define the next generation of targeted therapies for B-cell malignancies.
This compound is a potent, highly selective, and irreversible second-generation Bruton's Tyrosine Kinase (BTK) inhibitor [1]. It is approved in Japan for the treatment of relapsed/refractory primary central nervous system lymphoma, Waldenström's macroglobulinemia, and lymphoplasmacytic lymphomas [1]. BTK is a cytoplasmic tyrosine kinase crucial for B-cell receptor (BCR) signaling, which plays a key role in the survival and proliferation of malignant B-cells in various hematologic malignancies, including ABC-DLBCL [1] [2].
The ABC-DLBCL subtype is characterized by constitutive activation of the BCR signaling pathway and subsequent chronic activation of downstream pro-survival pathways, such as NF-κB, making it particularly dependent on BTK activity [1] [2]. This dependency provides a strong rationale for targeting BTK in this lymphoma subtype. This application note details the protocols and findings from a comprehensive in vitro and in vivo study that utilized phosphoproteomic and transcriptomic analyses to elucidate the anti-tumor mechanism of this compound in ABC-DLBCL [1].
In vitro studies demonstrated that this compound effectively inhibits the growth of ABC-DLBCL cells. The table below summarizes the key in vitro findings:
Table 1: In Vitro Efficacy of this compound in ABC-DLBCL Cell Lines
| Cell Line | Assay Type | Key Readout | Effect of this compound | Implication |
|---|---|---|---|---|
| TMD8 | Cell Growth Inhibition | Inhibition of cell growth | Correlated with inhibition of BTK autophosphorylation [1] | Confirms on-target effect |
| U-2932 | Cell Growth Inhibition | Inhibition of cell growth | Correlated with inhibition of BTK autophosphorylation [1] | Confirms on-target effect |
| TMD8 | Phosphoproteomics | Downregulation of signaling pathways | Downregulation of ERK and AKT pathways [1] | Suggests inhibition of multiple pro-survival signals |
This compound's high selectivity was confirmed through biochemical kinase profiling, which showed a superior selectivity profile compared to the first-generation BTK inhibitor Ibrutinib [1]. In cellular assays using human peripheral blood mononuclear cells (PBMCs), this compound selectively inhibited B-cell activation without affecting T-cell activation, further underscoring its specificity for the B-cell pathway [1].
The anti-tumor effect of this compound was evaluated in a mouse xenograft model using TMD8 cells. The study showed a clear, dose-dependent anti-tumor effect [1]. Transcriptomic analysis of the tumor samples from this model indicated that this compound treatment led to a decrease in gene expression signatures associated with IRF4, a key transcription factor in B-cell biology and lymphomagenesis [1].
This protocol assesses the direct anti-proliferative effects of this compound on ABC-DLBCL cells and confirms on-target BTK inhibition.
This protocol describes the evaluation of this compound's efficacy in a live animal model of ABC-DLBCL.
This protocol outlines the process for gene expression profiling to understand the molecular changes induced by this compound.
The anti-tumor effect of this compound in ABC-DLBCL is mediated through the potent and selective inhibition of BTK, which disrupts key downstream signaling pathways. Phosphoproteomic and transcriptomic analyses revealed that this compound exerts its effect by regulating multiple BTK downstream signaling proteins, including NF-κB, AKT, and ERK in ABC-DLBCL [1]. Furthermore, transcriptomic analysis indicated a decrease in IRF4 gene expression signatures, which is critical for the survival of ABC-DLBCL cells [1].
The following diagram, generated using Graphviz, illustrates the proposed mechanism of this compound and the experimental workflow used to validate it:
Diagram 1: Mechanism of this compound action and experimental validation. This compound inhibits BTK, disrupting downstream NF-κB, AKT, and ERK pathways and IRF4 expression, leading to suppressed tumor growth. Key experimental methods validate these effects.
The signaling pathway diagram was generated using the DOT language. The following provides the complete script and specifications for reproducibility and customization.
To generate the diagram from the provided DOT script, use the following command with the Graphviz dot layout engine [3] [4]:
This application note provides a consolidated guide for researchers to evaluate the efficacy and mechanism of this compound in ABC-DLBCL models. The integrated data and detailed protocols demonstrate that this compound, as a highly selective BTK inhibitor, exerts a potent anti-tumor effect by disrupting multiple downstream signaling pathways, including NF-κB, AKT, and ERK, and reducing IRF4-driven gene expression. The provided Graphviz scripts facilitate the clear visualization of this complex mechanism and the associated experimental workflow.
Tirabrutinib is a second-generation, potent, irreversible, and highly selective oral Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical efficacy in the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL). As a therapeutic targeting agent, this compound specifically inhibits BTK, a key mediator of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival. Compared to first-generation BTK inhibitors like ibrutinib, this compound demonstrates higher kinase specificity with fewer off-target effects, potentially resulting in an improved safety profile while maintaining therapeutic efficacy [1] [2].
The pharmacokinetic properties of this compound make it particularly suitable for treating CNS malignancies. BTK inhibitors have been shown to effectively penetrate the blood-brain barrier (BBB), a critical consideration for treating PCNSL where suboptimal drug delivery often limits therapeutic efficacy [3] [4]. The selective inhibition profile of this compound reduces the incidence of certain adverse events commonly associated with first-generation BTK inhibitors, such as bleeding complications, hypertension, and atrial fibrillation [2]. This compound has received regulatory approval for relapsed/refractory PCNSL in several Asian jurisdictions, including Japan (March 2020), Korea (November 2021), and Taiwan (February 2022) [1].
Substantial efficacy has been demonstrated for this compound monotherapy in patients with relapsed/refractory PCNSL across multiple clinical trials. The phase I/II ONO-4059-02 study, which enrolled 44 patients with relapsed/refractory PCNSL, showed an impressive overall response rate of 63.6% as assessed by an independent review committee, with complete response (CR) achieved in 9 patients, unconfirmed complete response (CRu) in 7 patients, and partial response (PR) in 12 patients [1]. With a median follow-up of 37.1 months, the long-term benefits included a median duration of response of 9.2 months and median overall survival that was not reached, demonstrating the potential for sustained disease control in responding patients [1].
More recent data from the phase II PROSPECT study has corroborated these findings, showing a comparable response rate of 66.7% in patients with relapsed/refractory PCNSL, further supporting the consistent efficacy profile of this compound in this challenging patient population [5]. A comprehensive meta-analysis of seven clinical trials investigating this compound across various B-cell malignancies reported a pooled overall response rate of 72.5%, with complete response, stable disease, and partial response rates of 18.6%, 13.8%, and 41.1% respectively, highlighting the broad activity of this compound across B-cell malignancies [2].
Dose-dependent effects on efficacy outcomes have been observed with this compound treatment. In the ONO-4059-02 study, the 480 mg dose group demonstrated particularly promising results, with an overall response rate of 100% and a median progression-free survival of 11.1 months, compared to 60% and 2.1 months respectively in the 320 mg group [6]. The 480 mg dose administered under fasted conditions showed balanced efficacy and safety, with an overall response rate of 53% and median progression-free survival of 5.8 months [6].
Table 1: Efficacy Outcomes by this compound Dose in Relapsed/Refractory PCNSL
| Dose Regimen | Number of Patients | Overall Response Rate (%) | Complete Response/CRu (n) | Median Progression-Free Survival (months) | Median Overall Survival |
|---|---|---|---|---|---|
| 320 mg q.d. | 20 | 60 | 5 | 2.1 | Not reached |
| 480 mg q.d. | 7 | 100 | 4 | 11.1 | Not reached |
| 480 mg fasted | 17 | 53 | 6 | 5.8 | Not reached |
| Total | 44 | 63.6 | 16 | 2.9 | Not reached |
Interestingly, the response to this compound appears to be similar regardless of the mutational status of key genes in the BCR pathway, including CARD11, MYD88, and CD79B [6]. This suggests that this compound may be effective across molecular subtypes of PCNSL and that response may not be limited to patients with specific genetic alterations. PCNSL is predominantly classified as the non-germinal center B-cell-like (non-GCB) subtype of diffuse large B-cell lymphoma, which is characterized by constitutive activation of the BCR signaling pathway and nuclear factor-kappa B (NF-κB) signaling, providing a strong biological rationale for BTK inhibition in this disease [1] [3].
This compound demonstrates a manageable safety profile with most adverse events being mild to moderate in severity. According to the 3-year follow-up analysis of the phase I/II study, adverse events occurred in 38 of 44 patients (86.4%), with grade ≥3 events observed in 23 patients (52.3%) [1]. The most common hematologic toxicities include neutropenia (9.1%), lymphopenia, and leukopenia (6.8% each), while frequent non-hematologic adverse events encompass skin disorders such as erythema multiforme (6.8%) and various types of rash [1] [6].
A comprehensive meta-analysis of safety data across B-cell malignancies identified neutropenia as the most common adverse event of any grade, as well as the most frequent grade ≥3 event. The analysis also highlighted a high incidence of skin-related adverse events, consistent with the known profile of BTK inhibitors [2]. Importantly, quality of life assessments using EQ-5D-3L and EORTC QLQ-C30 with QLQ-BN20 instruments demonstrated that Karnofsky Performance Status and quality of life scores were well maintained among patients receiving long-term this compound treatment, indicating preservation of functional status despite ongoing therapy [1].
Serious but infrequent toxicities may occur with this compound treatment, requiring vigilant monitoring and proactive management. In the phase I/II study, one patient receiving 480 mg daily experienced grade 5 adverse events (pneumocystis jirovecii pneumonia and interstitial lung disease) [6]. Other potentially severe adverse events include infections (pneumonia, urinary tract infections, sepsis), hemorrhagic events (both minor and major), liver function abnormalities, interstitial lung disease, and severe skin reactions such as Stevens-Johnson syndrome/toxic epidermal necrosis [7].
Table 2: Adverse Event Profile of this compound in PCNSL
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Strategies |
|---|---|---|---|
| Hematologic Events | |||
| Neutropenia | Not specified | 9.1 | Regular monitoring, dose interruption, growth factor support |
| Lymphopenia | Not specified | 6.8 | Monitoring, infection prophylaxis |
| Leukopenia | Not specified | 6.8 | Regular monitoring, dose modification |
| Non-hematologic Events | |||
| Skin disorders/rash | Common | 6.8 (erythema multiforme) | Antihistamines, topical corticosteroids, dose modification |
| Infections | Not specified | Not specified | Prophylaxis (especially PJP), prompt treatment |
| Hemorrhagic events | Not specified | Not specified | Risk assessment, monitor concomitant medications |
| Liver function abnormalities | Not specified | Not specified | Regular monitoring of liver enzymes |
| Interstitial lung disease | Rare | Rare (grade 5 case reported) | Prompt evaluation of respiratory symptoms |
For optimal safety management, treatment should be interrupted in patients experiencing grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding, grade 4 neutropenia or febrile neutropenia, grade 2 or 3 pneumonitis, or grade ≥3 non-hematological toxicity (other than pneumonitis) [6]. Prophylactic measures, including antibiotic prophylaxis against pneumocystis jirovecii pneumonia, should be considered, particularly in patients receiving concomitant corticosteroids [6] [7].
The standard recommended dose of this compound for relapsed/refractory PCNSL is 480 mg administered orally once daily under fasted conditions [6]. This recommendation is based on comprehensive phase I/II data showing that the 480 mg dose delivered higher response rates and longer progression-free survival compared to the 320 mg dose, while administration under fasted conditions improved tolerability without compromising efficacy [1] [6]. Treatment is typically continued until disease progression or unacceptable toxicity occurs, with treatment duration guided by regular response assessments and tolerability [1] [7].
The maximum tolerated dose was not reached in the phase I portion of the ONO-4059-02 study, which evaluated doses up to 480 mg daily [6]. However, based on the observed safety profile and pharmacokinetic data, the 480 mg dose administered under fasted conditions was determined to provide the optimal balance of efficacy and safety for most patients [6]. For patients who are unable to tolerate the 480 mg dose, dose reduction to 320 mg once daily may be considered, though with the understanding that this may result in reduced efficacy based on available clinical data [1] [6].
Administration under fasted conditions is recommended for the 480 mg dose, as this has been shown to improve tolerability while maintaining therapeutic efficacy [1] [6]. A dedicated pharmacokinetic study in healthy Japanese adults demonstrated that both the maximum plasma concentration and area under the curve increased when this compound was administered after a standard meal compared to administration under fasted conditions, suggesting that consistent fasting administration provides more predictable drug exposure [1].
Concomitant medications require careful consideration when administering this compound. The use of strong CYP3A4 inducers or P-glycoprotein inducers should be avoided within 14 days before starting this compound treatment [7]. Similarly, anticoagulant and antiplatelet therapies (warfarin, vitamin K antagonists, novel oral anticoagulants, or antiplatelet therapy) should generally be discontinued at least 7 days before initiating this compound due to increased bleeding risk [7]. For patients requiring corticosteroid therapy, equivalent doses of up to 50 mg/day of prednisone (equal to 8 mg/day of dexamethasone) are permitted for management of CNS lesions [7].
Comprehensive baseline evaluation is essential for appropriate patient selection and treatment planning. Eligible patients should have histologically confirmed PCNSL of B-cell origin, with at least one prior high-dose methotrexate-based therapy for relapsed/refractory disease [7]. Key inclusion criteria encompass measurable brain lesions (>1.0 cm in diameter on contrast-enhanced MRI), Karnofsky Performance Status ≥70 (able to perform all self-care but unable to carry out work activities), adequate bone marrow function (absolute neutrophil count ≥1,000/μL, platelets ≥75,000/μL), renal function (creatinine clearance ≥30 mL/min), and hepatic function (bilirubin ≤1.5 × upper limit of normal, AST/ALT ≤2.5 × ULN) [1] [7].
Critical exclusion criteria include systemic lymphoma presence, non-B-cell PCNSL, prior BTK inhibitor treatment, active infection requiring hospitalization or intravenous antibiotics, poorly controlled comorbidities (severe cardiac or pulmonary disease, clinically significant liver impairment), bleeding disorders, history of Stevens-Johnson Syndrome or Toxic Epidermal Necrolysis, and concomitant medications that pose unacceptable interaction risks [7]. Baseline radiographic assessment with gadolinium-enhanced MRI of the brain should be performed within 14 days before treatment initiation, with additional staging evaluations to exclude systemic disease as clinically indicated [7].
Regular response assessment is crucial throughout this compound treatment. The ONO-4059-02 study protocol recommended tumor evaluation using gadolinium-enhanced brain MRI at screening, day 28 of cycle 1, day 1 of cycles 3 through 25, and day 1 of every 4 cycles after cycle 25 during continued treatment [1]. Standard response criteria should follow the International PCNSL Collaborative Group guidelines, with categories of complete response, unconfirmed complete response, partial response, stable disease, and progressive disease [1].
Safety monitoring should include complete blood counts with differential, comprehensive metabolic panel with liver function tests, and physical examination with particular attention to skin changes and signs of infection at baseline and regularly throughout treatment [1] [7]. Patients should be educated about potential adverse effects and instructed to promptly report symptoms such as fever, infections, unusual bleeding or bruising, shortness of breath, or developing rash [7]. For patients experiencing adverse events, dose interruption followed by dose reduction or discontinuation may be necessary based on the severity and persistence of toxicity [6].
Comprehensive biomarker analysis can provide valuable insights into treatment response and resistance mechanisms. In the ONO-4059-02 study, allele-specific PCR-based genetic testing for mutations in MYD88, CD79A, CD79B, and CARD11 was performed in a central laboratory using DNA extracted from tumor tissues obtained at initial diagnosis [1]. These genetic alterations play crucial roles in the BCR signaling pathway and NF-κB activation, which are central to the pathogenesis of PCNSL and the mechanism of action of BTK inhibitors [1] [3].
The experimental workflow for biomarker analysis begins with DNA extraction from formalin-fixed, paraffin-embedded tumor tissue sections, followed by quality control assessment. For mutation analysis, allele-specific PCR assays are designed to detect hotspot mutations in the target genes, particularly MYD88 L265P and mutations in CD79B, which are the most commonly altered in PCNSL [1]. The analytical process includes appropriate positive and negative controls in each run, with quantification of mutant allele frequency using standard curve methods. Additionally, pharmacodynamic markers of BTK inhibition, such as phosphorylation status of downstream signaling molecules, can be assessed by immunohistochemistry or immunoblotting using appropriate phospho-specific antibodies [1].
Detailed pharmacokinetic evaluation is essential for understanding drug exposure and its relationship to both efficacy and toxicity. In clinical studies of this compound, blood samples for pharmacokinetic analysis are typically collected at multiple time points following drug administration, including pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose [1] [6]. The key parameters assessed include maximum plasma concentration, time to maximum concentration, area under the plasma concentration-time curve, and terminal elimination half-life [2].
For cerebrospinal fluid penetration assessment, simultaneous collection of plasma and cerebrospinal fluid samples at steady-state trough concentrations can be performed in a subset of patients who undergo lumbar puncture for clinical indications. The concentration ratio of this compound in cerebrospinal fluid to plasma provides an estimate of blood-brain barrier penetration, which is particularly relevant for CNS lymphoma [4]. Additionally, exploratory analyses may investigate correlations between pharmacokinetic parameters, efficacy outcomes, and specific adverse events to identify potential therapeutic thresholds and inform optimal dosing strategies [1] [6].
Figure 1: B-Cell Receptor Signaling Pathway and this compound Mechanism of Action in PCNSL
The BCR signaling pathway is hyperactivated in PCNSL through various mechanisms, including mutations in MYD88 and CD79B, leading to constitutive NF-κB activation and promoting lymphoma cell survival and proliferation [1] [3]. This compound specifically inhibits BTK, a critical mediator in this pathway, thereby disrupting the downstream signaling cascade and inducing tumor cell death [1] [2]. This targeted approach is particularly relevant in PCNSL, where the majority of cases are of the non-germinal center B-cell-like subtype characterized by chronic active BCR signaling [3].
Figure 2: Experimental Protocol Workflow for this compound Response Assessment
The systematic approach to this compound treatment and monitoring encompasses comprehensive baseline evaluation, regular response assessments, and integrated biomarker analyses to optimize individual patient outcomes [1] [7]. This structured workflow ensures appropriate patient selection, consistent drug exposure, timely detection and management of adverse events, and objective assessment of treatment efficacy using standardized criteria [1]. Incorporation of biomarker and pharmacokinetic data provides opportunities for treatment personalization and insights into mechanisms of response and resistance [1] [6].
This compound represents a valuable therapeutic option for patients with relapsed/refractory PCNSL, demonstrating significant efficacy with a manageable safety profile in a patient population with limited treatment alternatives. The optimal dosing strategy of 480 mg once daily under fasted conditions achieves a balance between efficacy and tolerability, with a subset of patients experiencing deep and durable responses. The mechanistic basis for this compound's activity in PCNSL lies in its targeted inhibition of BTK, a key node in the BCR signaling pathway that is frequently activated in this disease.
Ongoing clinical trials, including the PROSPECT study, continue to explore the potential of this compound both as monotherapy and in combination with other agents for PCNSL [5] [7]. Future research directions should focus on predictive biomarkers for patient selection, evaluation of combination strategies with conventional chemotherapy or other targeted agents, and investigation of this compound in earlier lines of therapy and in special populations, such as those with primary vitreoretinal lymphoma [4]. The integration of this compound into the therapeutic arsenal for PCNSL marks a significant advance in the management of this challenging disease.
This compound (ONO-4059/GS-4059) is a second-generation, potent, irreversible, and highly selective oral Bruton's tyrosine kinase (BTK) inhibitor. Its development aimed to overcome the off-target toxicities associated with first-generation inhibitors like ibrutinib by achieving greater kinome selectivity [1] [2] [3].
In clinical trials, this compound monotherapy has shown high efficacy in patients with relapsed or refractory B-cell malignancies, including CLL.
Table 1: Summary of Efficacy from Key Clinical Studies
| Study / Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Efficacy Findings |
|---|---|---|---|
| Phase I Meta-analysis (7 studies) | R/R B-cell lymphomas (CLL, PCNSL, MCL, WM) | Pooled ORR: 72.5% [1] | Highest median Progression-Free Survival (mPFS) observed in CLL patients: 38.5 months [1]. |
| Phase I Trial (Walter et al.) | R/R CLL (n=24 evaluable) | 96% (23/24 patients) [4] | Demonstrated significant therapeutic activity in a high-response cohort. |
| Phase I Long-Term Follow-up | Japanese patients with B-cell malignancies (n=17, incl. 1 CLL) | ORR: 76.5% (13/17 patients) [2] [3] | Median Duration of Response (DOR): 2.59 years; confirming long-term efficacy [2]. |
The safety profile of this compound is considered manageable, with most adverse events being low-grade. The following table synthesizes the most common adverse events (AEs) reported.
Table 2: Common Adverse Events Associated with this compound Monotherapy
| Adverse Event Category | Most Common All-Grade AEs (Incidence) | Most Common Grade ≥3 AEs (Incidence) |
|---|---|---|
| Hematologic AEs | Neutropenia (26.7%), Anemia (18.8%), Leukopenia (18.4%) [1] | Neutropenia (18.4%), Lymphopenia (11.7%), Anemia (10.3%) [1] |
| Non-Hematologic AEs | Diarrhea (26.0%), Rash (24.9%), Nasopharyngitis (24.0%) [1] | Rash was the most frequently reported grade ≥3 non-hematologic AE [4]. |
| Notable Findings | A high incidence of skin-related AEs (e.g., rash, erythema multiforme) is reported [1] [4]. | Bleeding events were generally low-grade; no significant atrial fibrillation reported in CLL cohorts [4]. |
Resistance to covalent BTK inhibitors like this compound remains a challenge. Understanding these mechanisms is crucial for developing subsequent therapies.
The following diagram illustrates the primary resistance mechanisms to BTK inhibitor therapy.
Monitoring the emergence of resistance is key for managing patient treatment. Below is a detailed protocol for detecting BTK and PLCG2 mutations using digital droplet PCR (ddPCR), a highly sensitive and quantitative method [6].
1. Sample Collection and DNA Extraction
2. ddPCR Assay Setup
3. PCR Amplification
4. Droplet Reading and Analysis
VAF = [Mutant Copies / (Mutant Copies + Wild-type Copies)] * 100.Key Applications: This protocol is suitable for tracking resistance mutation burden over time and can detect minimal residual disease (MRD) with high sensitivity [6].
While this compound is effective as a monotherapy, research explores its potential in combination regimens and in overcoming resistance.
This compound represents a valuable therapeutic option for R/R CLL, offering high response rates and a manageable safety profile, albeit with a need for monitoring for hematologic and dermatologic toxicities. The future of its application lies in understanding and preempting resistance mechanisms through sophisticated molecular monitoring and exploring its role in rational combination therapies.
Tirabrutinib hydrochloride (marketed as Velexbru) is a second-generation, potent, selective, and irreversible oral inhibitor of Bruton's tyrosine kinase (BTK) discovered and developed by Ono Pharmaceutical Co., Ltd. [1]. As a targeted therapy for B-cell malignancies, it received its initial regulatory approval in Japan in March 2020 for relapsed or refractory primary central nervous system lymphoma (PCNSL), followed by approval for Waldenström macroglobulinemia (WM) and lymphoplasmacytic lymphoma in August 2020 [2]. Unlike first-generation BTK inhibitors, this compound was designed with enhanced selectivity for BTK to minimize off-target effects and associated adverse events that often limit long-term therapy [3] [4]. This compound specifically targets the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the pathogenesis of WM, particularly in patients with the MYD88 L265P mutation present in over 90% of WM cases [5] [6].
WM is a rare, indolent B-cell lymphoma characterized by bone marrow infiltration and IgM monoclonal gammopathy, with an incidence of approximately 3-5 cases per million people annually [6]. The treatment landscape for WM has evolved significantly from conventional chemoimmunotherapy to targeted approaches, with BTK inhibitors emerging as preferred options in both treatment-naïve and relapsed/refractory settings [6] [7]. The updated NCCN guidelines and International Workshop on Waldenström Macroglobulinemia (IWWM) recommendations now include BTK inhibitors as category 1 recommendations, reflecting their established efficacy and safety profiles [7].
The phase II ONO-4059-05 study (JapicCTI-184057) investigated this compound monotherapy at 480 mg once daily under fasting conditions in 27 Japanese patients with treatment-naïve (n=18) or relapsed/refractory (n=9) WM [5]. In an unplanned analysis with a median follow-up of 24.8 months, the independent review committee assessed major response rate (MRR, defined as complete response [CR] + very good partial response [VGPR] + partial response [PR]) was 93% (25/27 patients), a notable improvement from the 88.9% MRR reported in the primary analysis [5]. This included one complete response and eight very good partial responses that were newly achieved after the primary analysis [5]. The overall response rate (ORR, which includes minor responses) was not explicitly reported in this update but was presumably higher than the MRR.
A recent comprehensive meta-analysis of seven clinical trials evaluating this compound monotherapy in various B-cell malignancies, including WM, reported a pooled ORR of 72.5% across all B-cell lymphomas [3] [4]. The analysis further broke down responses by category, demonstrating a complete response rate of 18.6%, partial response rate of 41.1%, and stable disease rate of 13.8% [3]. When specifically examining WM patients, the response rates appeared particularly favorable compared to other B-cell malignancies, supporting the heightened sensitivity of WM to BTK inhibition [4].
The durability of response to this compound in WM patients is evidenced by impressive survival outcomes from the ONO-4059-05 study. At 24 months, the progression-free survival (PFS) rate was 92.6%, and the overall survival (OS) rate was 100% [5]. These outstanding survival statistics demonstrate the potential of this compound to maintain long-term disease control in WM patients. Additionally, the study reported significant and sustained reductions in serum IgM levels in all patients except one, with levels maintained at low levels throughout the treatment period, despite transient increases following temporary treatment interruptions [5].
Long-term follow-up data from a phase I study with a median follow-up of 4.3 years (range 0.04-5.8 years) demonstrated a median duration of response of 2.59 years across various B-cell malignancies, with some WM patients continuing treatment for over 4 years without disease progression [2]. The time to response was rapid, with a median of 0.9 months across B-cell malignancies [2]. In the meta-analysis, the highest median PFS was observed in chronic lymphocytic leukemia patients (38.5 months), though specific PFS data for WM patients were not separately reported [3].
Table 1: Efficacy Outcomes from the ONO-4059-05 Phase II Study of this compound in WM
| Efficacy Parameter | Cohort A (Treatment-Naïve) | Cohort B (Relapsed/Refractory) | Overall (N=27) |
|---|---|---|---|
| Major Response Rate | 94.4% (17/18) | 88.9% (8/9) | 92.6% (25/27) |
| Complete Response (CR) | 1 patient | 0 patients | 1 patient (3.7%) |
| Very Good Partial Response (VGPR) | 6 patients | 2 patients | 8 patients (29.6%) |
| Partial Response (PR) | 10 patients | 6 patients | 16 patients (59.3%) |
| 24-month PFS Rate | 92.6% | 92.6% | 92.6% |
| 24-month OS Rate | 100% | 100% | 100% |
| Median Time to Response | Not reported | Not reported | <2 months |
Table 2: Pooled Efficacy Outcomes from Meta-Analysis of this compound Across B-cell Malignancies
| Response Category | Pooled Rate (%) | 95% Confidence Interval | Number of Studies |
|---|---|---|---|
| Overall Response Rate (ORR) | 72.5% | 63.8-79.8% | 7 |
| Complete Response (CR) | 18.6% | 12.5-26.9% | 7 |
| Partial Response (PR) | 41.1% | 32.2-50.7% | 7 |
| Stable Disease (SD) | 13.8% | 9.3-20.0% | 7 |
| Progressive Disease (PD) | 8.9% | 5.6-13.8% | 7 |
This compound demonstrates a manageable safety profile with predominantly low-grade adverse events (AEs). According to the meta-analysis of seven clinical trials, the most common all-grade hematologic AEs were neutropenia (26.7%), anemia (18.8%), and leukopenia (18.4%) [3]. For grade ≥3 hematologic AEs, neutropenia remained most frequent (18.4%), followed by lymphopenia (11.7%), and anemia (10.3%) [3]. The most common non-hematologic AEs of all grades included diarrhea (26.0%), rash (24.9%), and nasopharyngitis (24.0%) [3].
The phase II ONO-4059-05 study provided specific safety information for WM patients, noting that grade 3-4 hematologic toxicities emerged with longer follow-up, including neutropenia in three patients, lymphopenia in two patients, and leukopenia in one patient [5]. Notable non-hematologic AEs included grade 1-2 bleeding events in nine patients (33%), grade 2 treatment-related atrial fibrillation in one patient, and grade 1 treatment-related hypertension in one patient [5]. Importantly, skin-related AEs were observed in 14 patients (52%), though most were low-grade [5]. These cutaneous events represent a known class effect of BTK inhibitors but appear potentially less severe with second-generation inhibitors like this compound compared to first-generation alternatives.
The final results of a phase I study with extended follow-up (median 4.3 years) demonstrated that AEs occurred in all 17 patients, with grade 3-4 AEs in 8 (47.1%), serious AEs in 7 (41.2%), and drug-related AEs in 16 (94.1%) [2]. Drug-related AEs reported in three or more patients included rash, vomiting, neutropenia, arthralgia, and malaise [2]. The study concluded that this compound demonstrated a favorable long-term safety profile, supporting extended administration in responding patients [2].
Table 3: Safety Profile of this compound from Integrated Analyses
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Recommendations |
|---|---|---|---|
| Hematologic AEs | |||
| Neutropenia | 26.7% | 18.4% | Monitor CBC regularly; consider dose interruption and growth factor support |
| Anemia | 18.8% | 10.3% | Monitor CBC; consider dose interruption and erythropoietin if symptomatic |
| Leukopenia | 18.4% | Not specified | Monitor CBC regularly |
| Lymphopenia | Not specified | 11.7% | Monitor CBC; monitor for infections |
| Non-hematologic AEs | |||
| Diarrhea | 26.0% | Low grade | Supportive care with antidiarrheals; ensure hydration |
| Rash | 24.9% | Low grade | Topical corticosteroids; antihistamines for pruritus |
| Nasopharyngitis | 24.0% | Low grade | Symptomatic management |
| Bleeding events | 33.3% (grade 1-2) | Not reported | Assess bleeding risk; monitor for signs/symptoms |
| Hypertriglyceridemia | Not specified | 1 case (grade 3) | Monitor lipid profile; consider lipid-lowering agents |
| Atrial fibrillation | Not specified | 1 case (grade 2) | Cardiac monitoring; consider cardiology consultation |
The recommended dosage of this compound for Waldenström macroglobulinemia is 480 mg orally once daily under fasting conditions [5] [1]. Administration on an empty stomach is essential as food can significantly increase drug exposure [5]. Tablets should be taken at approximately the same time each day, and patients should be instructed to swallow tablets whole with water without chewing, crushing, or splitting them [1].
Treatment should be continued until disease progression or unacceptable toxicity [5] [2]. The continuous dosing schedule aligns with the mechanism of BTK inhibition, which requires sustained target coverage for optimal efficacy. Clinical trials have demonstrated that prolonged administration is feasible with appropriate monitoring and management of adverse events [2].
Dose modifications are recommended for management of specific adverse events [5]:
Recommended dose modifications for specific AEs include:
Baseline assessments should include:
Routine monitoring during treatment:
The therapeutic efficacy of this compound in WM stems from its targeted inhibition of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway [6] [1]. In over 90% of WM cases, tumors harbor the MYD88 L265P mutation that constitutively activates the NF-κB pathway through BTK-dependent and independent mechanisms [6]. The mutated MYD88 protein forms a complex with interleukin-1 receptor-associated kinase (IRAK) 1 and IRAK4, leading to phosphorylation and activation of BTK [6]. This results in persistent activation of the NF-κB signaling cascade, promoting survival and proliferation of malignant lymphoplasmacytic cells [6].
This compound exerts its effects by covalently binding to the Cys-481 residue in the ATP-binding domain of BTK, resulting in irreversible inhibition of its enzymatic activity [1]. This blockade prevents BTK phosphorylation and subsequent activation of downstream signaling pathways including NF-κB, PI3K/AKT, and ERK/MAPK [1]. The selective inhibition of BTK disrupts critical survival signals in the malignant B-cells, leading to reduced proliferation and induction of apoptosis [1].
The following diagrams illustrate the molecular mechanisms of this compound in Waldenström macroglobulinemia:
Diagram Title: this compound inhibits BTK in the BCR and MYD88 signaling pathways
Diagram Title: Comprehensive workflow for evaluating this compound in WM
Primary WM Cell Culture: Establish primary WM cells from patient bone marrow samples using Ficoll density gradient centrifugation. Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Maintain cells at a density of 0.5-1 × 10⁶ cells/mL [5] [6].
BTK Phosphorylation Analysis:
Cell Viability and Apoptosis Assays:
Mouse Xenograft Models:
Assessment Parameters:
Pharmacodynamic Assessment:
Apply the modified response criteria from the 6th International Workshop on Waldenström Macroglobulinemia (IWWM-6) [5]:
Serum IgM monitoring should be performed monthly for the first 3 months, then every 3 months during continuous therapy. Bone marrow biopsy should be repeated to confirm complete response [5].
This compound has received regulatory approval for the treatment of Waldenström macroglobulinemia in Japan (August 2020) and several other Asian countries, including South Korea and Taiwan [2]. As of 2025, it has not yet gained FDA approval for WM in the United States, though it has received Orphan Drug Designation from the U.S. Food and Drug Administration for primary central nervous system lymphoma in March 2023 [8].
The PROSPECT study, a Phase 2 trial (NCT04947319) evaluating this compound in primary central nervous system lymphoma, recently presented positive results at the 2025 ASCO Annual Meeting, demonstrating an overall response rate of 67% and complete response rate of 44% in patients with relapsed or refractory PCNSL [8]. These promising results in another B-cell malignancy support the potential expansion of this compound's clinical applications.
Future research directions for this compound in WM include:
This compound represents a valuable therapeutic option for patients with Waldenström macroglobulinemia, demonstrating high response rates and durable disease control with a manageable safety profile in both treatment-naïve and relapsed/refractory settings. The drug's second-generation BTK inhibitor characteristics provide enhanced selectivity that may translate into reduced off-target toxicities compared to earlier alternatives. The comprehensive protocols outlined in this document provide researchers and clinicians with standardized methodologies for evaluating this compound in preclinical and clinical settings, facilitating further development of this promising agent and potential combination strategies. As the treatment landscape for WM continues to evolve, this compound is positioned to play an increasingly important role in the management of this rare B-cell malignancy.
Tirabrutinib (development codes ONO-4059/GS-4059) is a second-generation Bruton's tyrosine kinase (BTK) inhibitor characterized by its irreversible binding mechanism and enhanced kinase selectivity. As a targeted therapeutic agent, it covalently binds to the Cys-481 residue of BTK, effectively inhibiting B-cell receptor (BCR) signaling pathway activation which is crucial for the proliferation and survival of malignant B-cells. The higher specificity of this compound compared to first-generation BTK inhibitors results in a potentially improved safety profile, particularly regarding off-target effects that contribute to adverse events such as atrial fibrillation, bleeding diatheses, and hypertension. This compound demonstrates favorable pharmacokinetic properties with linear kinetics and minimal accumulation upon multiple dosing, supporting its administration in once-daily oral regimens [1]. The drug has shown significant clinical efficacy across various B-cell malignancies, leading to its approval in several Asian countries for relapsed/refractory primary central nervous system lymphoma (PCNSL) and ongoing clinical investigations for other indications [2].
Patient selection for this compound therapy requires careful consideration of specific disease characteristics and prior treatment history. Current clinical evidence supports the use of this compound monotherapy in patients with relapsed or refractory B-cell malignancies who have exhausted conventional treatment options. The strongest efficacy data exist for primary central nervous system lymphoma (PCNSL), where this compound has demonstrated significant activity in patients who have failed high-dose methotrexate-based regimens [3] [2]. Additionally, clinical benefits have been observed in chronic lymphocytic leukemia (CLL), Waldenström's macroglobulinemia (WM), and mantle cell lymphoma (MCL), particularly in relapsed/refractory settings [4]. The pooled overall response rate across B-cell malignancies is 72.5%, with varying complete response rates depending on disease subtype [4].
Table: Key Eligibility Criteria Across B-Cell Malignancies
| Disease Type | Prior Therapy Requirements | Key Inclusion Biomarkers | Documented Efficacy (ORR) |
|---|---|---|---|
| PCNSL | ≥1 prior HD-MTX based therapy | B-cell phenotype, measurable brain lesion (>1.0 cm) | 63.6% (relapsed/refractory) [2] |
| CLL/SLL | 1-6 prior lines (median) | No del(17p) requirement specified | mPFS: 38.5 months [4] |
| WM | 1-7 prior lines (median) | MYD88 mutations (associated with response) | ORR: 76.5% across B-NHL/CLL [1] |
| MCL | ≥2 prior therapies | Not specified | Pooled ORR: 72.5% across B-cell malignancies [4] |
Safety considerations in patient selection must account for potential contraindications and risk factors. Key exclusion criteria encompass active hepatitis B or C infection, as evidenced by positive serological markers, due to risk of viral reactivation [1] [3]. Cardiovascular contraindications include history of long QT syndrome or baseline QTcF >480 milliseconds, which may predispose to arrhythmias [3]. Concomitant medications requiring careful assessment include anticoagulants (warfarin, NOACs), antiplatelet agents, and strong CYP3A4 inducers, which may increase bleeding risk or alter this compound metabolism [5] [3]. Additional exclusion factors comprise impaired hematological function (ANC <1.0×10⁹/L, platelets <50×10⁹/L), inability to swallow tablets, pregnancy or lactation, and active systemic malignancies requiring therapy [1] [6]. Prior hypersensitivity reactions to BTK inhibitors or history of Stevens-Johnson Syndrome also preclude this compound therapy [3].
Clinical efficacy of this compound has been evaluated in multiple phase I/II trials, demonstrating substantial activity across various B-cell malignancies. A recent meta-analysis of seven clinical trials reported a pooled overall response rate (ORR) of 72.5% with complete response (CR) rate of 18.6%, partial response (PR) rate of 41.1%, and stable disease (SD) rate of 13.8% [4]. The highest median progression-free survival (mPFS) was observed in chronic lymphocytic leukemia patients at 38.5 months, suggesting particularly durable responses in this malignancy [4]. In relapsed/refractory PCNSL, the ORR was 63.6% with complete response or unconfirmed complete response achieved in 36.4% of patients [2]. These response rates are particularly noteworthy given the heavily pretreated patient populations in these studies, with median prior therapies ranging from 1 to 3.5 across different trials [4].
Table: Efficacy Outcomes by Disease Subtype from Clinical Trials
| Efficacy Parameter | PCNSL (n=44) | CLL (n=57) | B-NHL (n=17) | Overall Pooled (n=145) |
|---|---|---|---|---|
| ORR (%) | 63.6 [2] | 76.5 [1] | 76.5 [1] | 72.5 [4] |
| CR/CRu (%) | 36.4 [2] | Not specified | Not specified | 18.6 [4] |
| PR (%) | 27.3 [2] | Not specified | Not specified | 41.1 [4] |
| SD (%) | Not specified | Not specified | Not specified | 13.8 [4] |
| Median PFS | 2.9 months [2] | 38.5 months [4] | Not reported | Varies by malignancy |
Durability of response represents a critical consideration in evaluating BTK inhibitor efficacy. In the extended follow-up analysis of PCNSL patients, the median duration of response (DOR) was 9.2 months, with a subset of patients experiencing prolonged disease control [2]. The 3-year follow-up data demonstrated that functional status and quality of life, as measured by Karnofsky Performance Status (KPS) and EQ-5D-3L questionnaires, were well maintained among patients receiving long-term this compound treatment [2]. This suggests that beyond objective response metrics, this compound therapy can preserve patient functional capacity and quality of life—particularly valuable considerations in relapsed/refractory settings where limited therapeutic options exist. The overall survival profile in PCNSL patients was notable, with median overall survival not reached after 37.1 months of median follow-up, and 56.7% of patients surviving at 3 years [2].
Safety analyses from clinical trials reveal a distinct adverse event profile for this compound. The most frequent all-grade adverse events include neutropenia (23.5%), rash (35.3%), anemia (11.8%), and vomiting (29.4%) [1]. The incidence of grade ≥3 adverse events was 52.3% in the PCNSL cohort, with neutropenia being the most common severe hematological toxicity [2]. Notably, this compound treatment is associated with a high incidence of skin-related adverse events, consistent with the class effect of BTK inhibitors [4]. Serious but less frequent adverse events include pneumonitis (observed as a dose-limiting toxicity at 300mg twice daily), interstitial lung disease, and major hemorrhagic events [1] [3]. Infection risk, particularly opportunistic infections like pneumocystis jirovecii pneumonia, warrants vigilance and appropriate prophylaxis [2].
Proactive management of adverse events is essential for maintaining therapeutic intensity and patient quality of life. Recommended strategies include regular monitoring of complete blood counts, hepatic function, and pulmonary symptoms throughout treatment [3]. For hematological toxicities, dose interruption followed by dose reduction upon resolution is recommended for grade ≥3 neutropenia with infection or febrile neutropenia [1]. The recommended dosing for PCNSL is 320mg once daily, with 480mg once daily under fasted conditions also demonstrating tolerability [2]. Prophylactic measures should include Pneumocystis jirovecii pneumonia prophylaxis for all patients, particularly those receiving concomitant corticosteroid therapy [6]. For non-hematological toxicities such as severe rash, dose interruption until improvement to grade ≤1, followed by dose reduction upon resumption, is recommended based on phase I dose-escalation experience [1] [2].
Standardized response assessment is critical for evaluating this compound efficacy in clinical trials and practice. For PCNSL, the International PCNSL Collaborative Group (IPCG) criteria should be employed, incorporating gadolinium-enhanced brain MRI at baseline, day 28 of cycle 1, day 1 of cycles 3-25, and every 4 cycles thereafter [2]. Tumor measurements should focus on bidimensionally measurable lesions with a minimum diameter >1.0 cm in contrast-enhanced sequences [5] [3]. For systemic lymphomas, appropriate standardized response criteria (Lugano classification) should be utilized with CT or PET-CT imaging [1]. Quality of life metrics using validated instruments (EQ-5D-3L, EORTC QLQ-C30, and QLQ-BN20 for PCNSL) provide valuable complementary data on treatment impact [2]. Corticosteroid use should be documented quantitatively at each assessment, as reduction in steroid requirements represents an important clinical benefit [5].
Protocol-based assessments of this compound pharmacokinetics and pharmacodynamics inform dosing optimization and compliance evaluation. Blood for pharmacokinetic analysis should be collected at predefined intervals (pre-dose and at 30 minutes, 1, 2, 3, 4, 6, 8, and 12 hours post-dose) on days 1 and 28 of cycle 1 to characterize Cmax, Tmax, AUC, and half-life [1]. BTK target engagement should be assessed via phosphorylation inhibition in peripheral blood mononuclear cells using western blotting at day 1 of cycle 1 (pre-dose and 2 hours post-dose) [1]. Exploratory biomarker analyses may include chemokine monitoring (CCL3, CCL4, CXCL10) as potential indicators of biological activity, with sampling during screening, on days 1, 2, 8, 15, and 28 of cycle 1, and day 1 of subsequent cycles [1]. Genetic profiling of tumor tissue for mutations in BTK pathway components (MYD88, CD79A/B, CARD11) may provide predictive biomarkers for response [2].
Figure 1: Patient Selection Algorithm for this compound Therapy. This workflow outlines the key decision points in identifying appropriate candidates for this compound treatment across B-cell malignancies.
Molecular characterization of tumors provides insights into variable treatment responses and resistance mechanisms. In PCNSL, the non-germinal center B-cell-like (non-GCB) subtype of DLBCL predominates and frequently harbors mutations in genes encoding components of the B-cell receptor (BCR) and NF-κB signaling pathways [2]. Specifically, MYD88 mutations (present in approximately 30-40% of PCNSL cases) and CD79B mutations have been associated with enhanced sensitivity to BTK inhibition [2]. Preclinical models demonstrate that ABC-DLBCL cell lines with CD79B mutations show heightened dependence on BTK signaling, suggesting a potential predictive biomarker [1]. However, clinical responses have been observed even in patients without these mutations, indicating additional determinants of sensitivity [1]. Baseline tumor tissue collection for genetic profiling should be incorporated into clinical protocols, with allele-specific PCR-based testing for MYD88, CD79A, CD79B, and CARD11 mutations to enable correlation with treatment outcomes [2].
Acquired resistance to BTK inhibitors represents an emerging challenge in long-term disease management. BTK mutation at the C481 residue, which prevents irreversible binding of covalent BTK inhibitors, has been documented with other BTK inhibitors and may represent a potential resistance mechanism to this compound [4]. Plasma cell transformation has been observed in some CLL patients progressing on BTK inhibitor therapy, necessitating repeat biopsy at suspected progression [7]. Serial monitoring of circulating tumor DNA may facilitate early detection of resistance mutations and inform subsequent treatment strategies. Upon disease progression, biopsy with comprehensive molecular profiling is recommended to identify resistance mechanisms and guide subsequent therapy selection. Pharmacodynamic assessments of BTK occupancy in peripheral blood mononuclear cells may help distinguish pharmacological from biological resistance mechanisms [1].
This compound represents a valuable therapeutic option for patients with relapsed/refractory B-cell malignancies, particularly PCNSL, with demonstrated efficacy and a manageable safety profile. The application notes and protocols outlined herein provide guidance for appropriate patient selection, monitoring, and response assessment. Future research directions should focus on combination strategies with chemotherapy, immunotherapy, and other targeted agents to enhance depth and duration of response [4] [6]. Biomarker validation in larger prospective cohorts is needed to refine patient selection criteria and identify those most likely to benefit. Central nervous system penetration studies would further elucidate the pharmacokinetic properties relevant to PCNSL treatment. As clinical experience with this compound expands, these protocols may be refined to optimize outcomes for patients with B-cell malignancies.
This compound (ONO-4059/GS-4059) is a second-generation, highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor that represents a significant advancement in targeting B-cell malignancies. As a potent covalent inhibitor with enhanced specificity, this compound was designed to overcome limitations of first-generation BTK inhibitors by reducing off-target effects while maintaining strong antitumor activity. The drug forms a covalent bond with the cysteine 481 residue in the BTK active site, resulting in sustained inhibition of B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. This compound's molecular structure features a butynamide warhead that contributes to its superior selectivity profile compared to first-generation inhibitors, potentially translating into improved safety while maintaining efficacy across various B-cell malignancies [1].
The development of this compound addresses a significant unmet need in the treatment landscape of relapsed/refractory B-cell malignancies, particularly for rare and aggressive forms such as primary central nervous system lymphoma (PCNSL) where therapeutic options are limited. This compound has received regulatory approval in Japan, South Korea, and Taiwan for relapsed or refractory PCNSL, and is currently under investigation in pivotal trials in the United States and Europe [2] [3]. This application note provides a comprehensive assessment of this compound's efficacy, safety, and methodological protocols to support researchers and drug development professionals in evaluating this promising therapeutic agent.
This compound monotherapy has demonstrated substantial clinical activity across various B-cell malignancies, with particularly promising results in rare and difficult-to-treat conditions. The pooled analysis of seven clinical trials reveals an impressive overall response rate (ORR) of 72.5% across B-cell malignancy subtypes, with a complete response (CR) rate of 18.6% and partial response (PR) rate of 41.1% [4] [5]. The most remarkable efficacy has been observed in primary central nervous system lymphoma (PCNSL), where the phase 2 PROSPECT study demonstrated an ORR of 67% and a complete response rate of 44% in patients with relapsed or refractory disease [2] [6]. This is particularly significant given that PCNSL represents an aggressive lymphoma with no currently approved treatments in the U.S. and historically poor survival outcomes.
Table 1: Overall Response Rates to this compound Monotherapy Across B-Cell Malignancies
| Malignancy Type | Trial Phase | Patients (n) | ORR (%) | CR (%) | PR (%) | Study |
|---|---|---|---|---|---|---|
| PCNSL (R/R) | Phase 2 | 48 | 67 | 44 | 23 | PROSPECT [2] |
| PCNSL (R/R) | Phase 1/2 | 44 | 63.6 | 20.5* | 27.3 | ONO-4059-02 [7] |
| B-cell NHL/CLL | Phase 1 | 17 | 76.5 | 29.4 | 47.1 | Munakata et al. [8] |
| Various B-cell Malignancies | Meta-analysis | 7 trials | 72.5 | 18.6 | 41.1 | Frontiers [4] |
| *Includes CR and unconfirmed CR (CRu) |
The durability of response to this compound has been evaluated in multiple studies with extended follow-up periods, providing crucial insights into its long-term therapeutic potential. In the PROSPECT study focusing on relapsed/refractory PCNSL, the median duration of response (DOR) was 9.3 months with a median time to response of just 1.0 month, demonstrating not only efficacy but also rapid onset of action [2] [6]. The 3-year follow-up analysis of the ONO-4059-02 phase 1/2 study revealed that a subset of patients achieved deep and durable responses, with the median overall survival not reached in the PROSPECT trial, indicating potential long-term benefits [7].
Table 2: Survival Outcomes with this compound Monotherapy Across Clinical Trials
| Malignancy Type | Median PFS (months) | Median OS | Median DOR (months) | Time to Response (months) | Study |
|---|---|---|---|---|---|
| PCNSL (R/R) | 6.0 | Not reached | 9.3 | 1.0 | PROSPECT [2] |
| PCNSL (R/R) | 2.9 | Not reached | 9.2 | - | ONO-4059-02 (3-year) [7] |
| CLL | 38.5 | - | - | - | Meta-analysis [4] |
| B-cell NHL/CLL | - | - | 2.59 years* | 0.9 | Munakata et al. [3] |
| *Median range 0.08-5.45 years |
The long-term follow-up data from the Japanese phase 1 study demonstrated a median duration of response of 2.59 years (range: 0.08-5.45 years), with three patients continuing treatment for over 4 years, highlighting the potential for sustained disease control in responding patients [3]. This extended efficacy profile is particularly valuable for chronic lymphocytic leukemia (CLL) patients, where the meta-analysis revealed the longest median progression-free survival of 38.5 months among all B-cell malignancies studied [4] [5].
This compound monotherapy demonstrates a generally manageable safety profile, with most adverse events being mild to moderate in severity. According to the comprehensive meta-analysis of seven clinical trials, the most frequent all-grade adverse events included neutropenia (26.7%), diarrhea (26.0%), rash (24.9%), and nasopharyngitis (24.0%) [4] [5]. The incidence of grade ≥3 adverse events was 56.3% in the PROSPECT study, with neutropenia (18.4%), lymphocytopenia (11.7%), and anemia (10.3%) representing the most common severe hematological toxicities [2] [4].
The safety profile consistency across studies is noteworthy, with the long-term extension of the Japanese phase 1 study confirming that adverse events were manageable even with extended treatment duration. In this study, which had a median follow-up of 4.3 years, grade 3-4 adverse events occurred in 47.1% of patients, with serious adverse events in 41.2% and drug-related adverse events in 94.1% of patients [3]. The most frequent drug-related adverse events reported in three or more patients included rash, vomiting, neutropenia, arthralgia, and malaise, with no new safety signals emerging during the extended treatment period [3].
Proactive management strategies are essential for optimizing this compound treatment continuity and patient outcomes. Skin-related adverse events, particularly rash, represent one of the most common class effects of BTK inhibitors, occurring in 24.9% of patients across studies [4] [5]. These are typically managed with topical corticosteroids and antihistamines, with dose modification or temporary treatment interruption in more severe cases. Hematological toxicities require regular monitoring of complete blood counts, with growth factor support considered for persistent neutropenia.
Table 3: Most Frequent Adverse Events with this compound Monotherapy
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Management Strategies |
|---|---|---|---|
| Neutropenia | 26.7 | 18.4 | Monitor CBC; consider growth factors |
| Diarrhea | 26.0 | - | Supportive care; dose interruption if severe |
| Rash | 24.9 | - | Topical steroids; antihistamines |
| Nasopharyngitis | 24.0 | - | Standard supportive care |
| Anemia | 18.8 | 10.3 | Monitor CBC; transfusions if symptomatic |
| Leukopenia | 18.4 | - | Monitor CBC |
| Lymphocytopenia | - | 11.7 | Monitor CBC; infection prophylaxis |
Infection prophylaxis represents another important consideration, particularly given the incidence of nasopharyngitis and other infections observed in clinical trials. The PROSPECT study reported two patient deaths from adverse events considered unrelated to study treatment, underscoring the importance of vigilant monitoring in this heavily pretreated patient population [2]. Additionally, the dose modification schema established in clinical trials—including the option to reduce doses from 480mg to 320mg daily—provides a structured approach to managing adverse events while maintaining treatment efficacy [7].
This compound exerts its therapeutic effect through potent and selective inhibition of Bruton's tyrosine kinase, a crucial component of the B-cell receptor (BCR) signaling pathway. BTK belongs to the Tec family of non-receptor tyrosine kinases and plays a pivotal role in B-cell development, activation, and survival. Upon BCR engagement, BTK is phosphorylated and activates downstream pathways including NF-κB, MAPK, and PI3K, promoting cell proliferation and survival in malignant B-cells [1]. This compound forms a covalent bond with cysteine 481 in the ATP-binding domain of BTK, resulting in irreversible inhibition and sustained suppression of BCR signaling.
The structural characterization of this compound bound to the BTK kinase domain reveals key interactions that underlie its enhanced selectivity compared to first-generation inhibitors. The crystal structure shows that this compound's butynamide warhead aligns optimally for covalent bonding with C481, while its pyrazolopyrimidine scaffold maintains specific hydrogen bonding interactions with the hinge region of BTK [1]. This precise molecular recognition contributes to this compound's reduced off-target effects against other kinases such as ITK, TEC, and EGFR, which are associated with adverse events like atrial fibrillation and bleeding diatheses observed with less selective BTK inhibitors.
Figure 1: B-Cell Receptor Signaling Pathway and this compound Inhibition Mechanism
This compound demonstrates favorable pharmacokinetic properties that support its clinical efficacy, particularly for central nervous system malignancies. The drug exhibits linear pharmacokinetics with minimal accumulation following multiple doses, as evidenced by phase 1 studies showing proportional increases in exposure with dose escalation [8]. Peak plasma concentrations (C~max~) achieved at 480mg once daily dosing were approximately 1280 ng/mL on day 1 and 1940 ng/mL on day 28, demonstrating consistent exposure [8]. The time to maximum concentration (T~max~) ranges from 1-2 hours, supporting once-daily dosing convenience.
A critical pharmacokinetic advantage of this compound is its significant penetration of the blood-brain barrier, which underlies its notable efficacy in PCNSL. This property enables therapeutically relevant concentrations to reach CNS lymphoma lesions, which are typically shielded from systemic therapies. The inhibition of BTK phosphorylation in peripheral blood mononuclear cells was sustained throughout the dosing interval, confirming continuous target coverage [8] [9]. Furthermore, administration under fasted conditions was found to increase maximum plasma concentration and area under the curve compared to fed conditions, leading to the implementation of fasted dosing in subsequent clinical trials [7].
Rigorous clinical trial methodologies have been employed to evaluate this compound's efficacy across various B-cell malignancies. The phase 2 PROSPECT study (NCT04947319) utilized an open-label, single-arm design enrolling 48 patients with relapsed or refractory PCNSL who received oral this compound 480mg once daily until disease progression or unacceptable toxicity [2]. The primary endpoint was overall response rate assessed by independent review committee according to the International PCNSL Collaborative Group guidelines, with secondary endpoints including duration of response, time to response, progression-free survival, and safety [2] [6].
Response assessment protocols require specialized imaging and evaluation criteria tailored to specific disease types. For PCNSL trials, gadolinium-enhanced brain MRI is performed at screening, day 28 of cycle 1, day 1 of cycles 3 through 25, and every 4 cycles thereafter [7]. The International PCNSL Collaborative Group criteria define complete response (CR) as complete disappearance of all enhancing disease, no corticosteroid use, normal neurological examination, and stable or improved neurocognitive function; unconfirmed complete response (CRu) meets CR criteria but with minimal abnormalities that may not represent tumor; partial response (PR) requires ≥50% reduction in enhancing tumor [7].
Figure 2: Clinical Trial Assessment Workflow for this compound in PCNSL
Comprehensive biomarker evaluations have been integrated into this compound clinical trials to identify predictive factors of response and resistance. Genetic profiling of tumor tissues focuses on mutations in key BCR signaling pathway components including MYD88, CD79A, CD79B, and CARD11, which are commonly altered in B-cell lymphomas [7]. The presence of MYD88 L265P mutations in particular has been associated with enhanced sensitivity to BTK inhibition in PCNSL and Waldenström's macroglobulinemia.
Pharmacodynamic assessment of BTK target engagement employs a novel homogeneous BTK occupancy assay based on time-resolved fluorescence resonance energy transfer (TR-FRET) to quantitatively measure free and total BTK levels in a multiplexed format [9]. This sophisticated assay utilizes a terbium-conjugated anti-BTK antibody as an energy donor for two fluorescent acceptors with distinct spectra, enabling accurate measurement of BTK occupancy in peripheral blood mononuclear cells, lymph node, and bone marrow samples from patients [9]. The protocol involves:
This validated pharmacodynamic assay has been essential for confirming target engagement in clinical trials and informing appropriate dosing regimens for sustained BTK inhibition throughout the dosing interval [9].
This compound represents a significant advancement in the therapeutic landscape for B-cell malignancies, particularly for difficult-to-treat conditions such as primary central nervous system lymphoma where options are limited. The consistently demonstrated efficacy across clinical trials, with overall response rates exceeding 60% in relapsed/refractory PCNSL, coupled with a manageable safety profile, positions this compound as a promising treatment option. The drug's enhanced selectivity profile as a second-generation BTK inhibitor potentially offers advantages over first-generation agents in terms of off-target toxicities, while maintaining potent suppression of B-cell receptor signaling.
The ongoing clinical development of this compound includes regulatory submissions to the FDA based on the PROSPECT trial results and exploration of combination therapies with established treatment modalities [2]. Future research directions should focus on identifying predictive biomarkers beyond MYD88 mutations to better patient selection, understanding and overcoming resistance mechanisms, and exploring synergistic combinations with other targeted agents or immunotherapies. The protocols and assessment methodologies outlined in this application note provide researchers with comprehensive tools for evaluating this compound in both clinical and translational research settings, ultimately contributing to optimized therapeutic strategies for patients with B-cell malignancies.
Drug: Trabectedin (YONDELIS) Indication: Unresectable or metastatic liposarcoma or leiomyosarcoma; platinum-sensitive recurrent ovarian cancer (in combination with PLD in the EU) [1] [2] [3]. Mechanism of Action: Alkylating drug that binds guanine residues in the minor groove of DNA, forming adducts that lead to DNA strand breaks, transcription factor modulation, cell cycle arrest, and apoptosis [4] [1]. It also modulates the tumor microenvironment by reducing tumor-associated macrophages and inhibiting pro-inflammatory cytokines [1].
The following table summarizes the core management strategies for critical adverse events (AEs) associated with trabectedin.
Table 1: Management Protocols for Critical Adverse Events of Trabectedin
| Adverse Event | Monitoring & Prevention | Intervention & Dose Modification |
|---|
| Neutropenia & Severe Infection [5] [3] [6] | - Monitoring: Obtain CBC with differential before each dose and periodically during treatment.
For research and clinical development purposes, the following workflow and parameters are critical for assessing trabectedin's safety profile.
Table 2: Essential Laboratory Parameters for Clinical Monitoring
| Parameter | Baseline | Pre-Each Cycle | During Cycle (as indicated) | Action Criteria |
|---|---|---|---|---|
| Complete Blood Count (CBC) | Required [3] | Required [3] [6] | Weekly for the first 6 weeks [3] | ANC |
| Liver Function Tests (LFTs) | Required [3] [6] | Required [3] [6] | As clinically indicated | Elevation in AST/ALT/Bilirubin (Refer to prescribing info for precise values) |
| Creatine Phosphokinase (CPK) | Required [3] | Required [3] | As clinically indicated | Upon report of muscle symptoms [3] |
| Renal Function (Creatinine) | Required [3] [6] | Required [3] [6] | As clinically indicated | Increased creatinine levels [3] |
| Electrolytes | - | Required [3] | - | Low potassium levels [3] |
The following diagram illustrates the key experimental and clinical monitoring workflow for trabectedin, from mechanistic action to adverse event management.
The following table provides a generalized framework for dose adjustments. Always consult full prescribing information for specific thresholds and guidance.
Table 3: Dose Modification Guidance for Hematologic and Hepatic Toxicity
| Toxicity Grade | Laboratory Findings | Recommended Action |
|---|---|---|
| Neutropenia | Prolonged Grade 4 neutropenia | Delay dosing until ANC recovers; consider G-CSF in subsequent cycles [6]. |
| Febrile Neutropenia | Delay dosing until recovery; upon restart, reduce dose [5] [6]. | |
| Thrombocytopenia | Grade 3-4 with bleeding | Delay dosing until platelet count recovers; upon restart, reduce dose [6]. |
| Hepatotoxicity | Increased bilirubin or transaminases | Dose reduction or permanent discontinuation based on severity [5]. |
| BTK Inhibitor | Generation | Patient Population | HBV Reactivation Rate in Resolved Infection | Key References |
|---|---|---|---|---|
| Ibrutinib | First | Various B-cell hematologic malignancies [1] [2] [3] | ~8% (1/13 patients) [1] [3] | [1] [4] [5] |
| Acalabrutinib | Second | Various B-cell hematologic malignancies [1] [2] [3] | ~7% (1/14 patients) [1] [3] | [1] [2] [3] |
| Zanubrutinib | Second | R/R DLBCL [4] | Reported in resolved infection group [4] | [4] |
| Tirabrutinib | Second | Not available | No specific data identified | N/A |
The following monitoring and management protocol synthesizes recommendations from studies on other BTK inhibitors and accounts for rare but serious cases [1] [5] [6].
Comprehensive screening is critical prior to initiating this compound [1] [5]. The recommended panel includes:
Patients with Chronic HBV Infection (HBsAg+):
Patients with Resolved HBV Infection (HBsAg-, anti-HBc+):
Patients with No Serologic Evidence of Infection (HBsAg-, anti-HBc-):
Recent evidence underscores the need for vigilance, including rare but severe outcomes.
For researchers, consistent methodology is key for comparing data across studies.
Given the potential for severe hepatitis and rare fatal outcomes, a precautionary approach is warranted until this compound-specific risk profiles are fully characterized.
The table below summarizes the reported incidence of neutropenia from various clinical studies and a meta-analysis.
| Source / Study | Patient Population | Incidence of Neutropenia (All Grades) | Incidence of Grade ≥3 Neutropenia | Notes |
|---|---|---|---|---|
| Meta-Analysis (2025) [1] [2] | Relapsed/Refractory B-cell lymphomas (Pooled data) | 26.7% | 18.4% | Most common Grade ≥3 adverse event [1] [2]. |
| Phase I Study (2022) [3] | Japanese patients with B-cell malignancies | Not Specified | 17.6% (3/17 patients) | One of the common drug-related Grade 3-4 AEs [3]. |
| Phase II PROSPECT Study (2025) [4] | U.S. patients with Relapsed/Refractory PCNSL | 14.6% ("decreased neutrophil count") | Not Specified | Any-grade occurrence reported [4]. |
| Phase II Study (ONO-4059-05) [5] | Treatment-naïve & Relapsed/Refractory WM (27 patients) | New cases recognized in long-term follow-up | 11.1% (3/27 patients) | Grade 3-4 neutropenia newly recognized after primary analysis [5]. |
While the searched clinical documents do not provide explicit, step-by-step protocols for neutropenia-induced dose adjustment, they contain valuable information on general management and references to protocol-specified procedures.
For researchers designing preclinical or clinical studies, the following workflow outlines key monitoring and intervention points for this compound-associated neutropenia.
The following table consolidates key findings on infections from studies involving tirabrutinib:
| Study / Report | Patient Population | Infection-Related Findings |
|---|
| Phase I/II Study (PCNSL) [1] | 44 patients with r/r PCNSL | • One grade 5 AE of Pneumocystis jirovecii pneumonia and interstitial lung disease. • Other common AEs: neutropenia (22.7%), leukopenia (18.2%), lymphopenia (15.9%). | | Case Report (PCNSL) [2] | Single patient with r/r PCNSL | • Fatal suspected pneumocystis pneumonia and acute exacerbation of interstitial pneumonia 43 days after starting this compound. | | Post-Marketing Surveillance (PCNSL) [3] | 189 patients with r/r PCNSL (Real-world) | • ADRs of infection were observed. • Common hematologic ADRs: decreased neutrophil count (10.1%), decreased white blood cell count (5.3%), decreased platelet count (5.3%). | | Long-term Phase I Study (B-cell malignancies) [4] | 17 Japanese patients with B-cell malignancies | • Grade 3-4 AEs occurred in 47.1% of patients. Serious AEs occurred in 41.2%. • Specific AEs of special interest included infections and cytopenia. |
The observed infection risk, particularly for PCP, supports the need for proactive management. While comprehensive protocols specific to this compound are not fully detailed in the search results, the following insights and general principles for BTK inhibitors can guide practice.
For research and development professionals, the following workflow can be used to evaluate the infection risk of a drug candidate like this compound in a pre-clinical or clinical setting.
In vitro Profiling
In vivo Models
Clinical Trial & Surveillance Design
For clinical management, vigilant monitoring and consideration of PCP prophylaxis are recommended. For research professionals, the proposed experimental workflow provides a framework to systematically evaluate and validate these risks, ultimately contributing to the development of safer therapeutic protocols.
The table below summarizes key findings on ILD and other clinically significant adverse drug reactions (ADRs) from tirabrutinib studies:
| Study Type | Patient Population | ILD Incidence & Findings | Other Notable ADRs (≥3% patients) |
|---|---|---|---|
| Post-Marketing Surveillance [1] | 189 patients with r/r PCNSL (Real-world) | Monitored as a significant ADR; most events resolved or were resolving [1]. | • Rash (11.6%) • Neutrophil count decreased (10.1%) • Platelet count decreased (5.3%) |
| Phase 1 Study [2] | 17 patients with B-cell NHL/CLL | Pneumonitis reported as a dose-limiting toxicity in 1 patient (300 mg twice daily) [2]. | • Rash (35.3%) • Vomiting (29.4%) • Neutropenia (23.5%) • Anemia (11.8%) |
| Phase 2 PROSPECT Study [3] | 48 patients with r/r PCNSL | Not specifically highlighted among the common TEAEs leading to discontinuation [3]. | • Anemia (18.8%) • Rash maculo-papular (16.7%) • Fatigue (14.6%) • Neutrophil count decreased (14.6%) |
For researchers designing clinical protocols, the following workflow outlines a systematic approach for monitoring and managing pulmonary adverse events like ILD during this compound treatment:
Q1: What is the evidence linking this compound to ILD? The association is based on clinical safety data. A large post-marketing surveillance study in Japan explicitly listed interstitial lung diseases as a significant adverse reaction they monitored, noting that most of these events, among others, resolved or were in the process of resolving [1]. Furthermore, a Phase 1 study identified pneumonitis (a term often used interchangeably with ILD in clinical contexts) as a dose-limiting toxicity [2].
Q2: How does the risk of ILD with this compound compare to other BTK inhibitors? While a direct cross-trial comparison is not provided in the results, the data suggests that ILD is a recognized class effect for BTK inhibitors that requires vigilance. This compound, as a second-generation inhibitor, was designed for enhanced selectivity to reduce off-target effects [2]. The reported incidence of severe ILD appears to be low, but it remains a serious toxicity that can impact dosing and require treatment discontinuation.
Q3: What are the key steps in managing a suspected ILD case? The primary management strategy, as indicated by the clinical data, involves two critical steps:
Q4: Are there specific patient factors that increase the risk of ILD? The available search results do not specify risk factors for this compound-induced ILD. However, general risk factors for drug-induced ILD from other oncology drugs include pre-existing lung fibrosis, older age, and poorer performance status. These factors should be considered during the baseline patient assessment.
BTK inhibitors as a drug class carry a clinically significant risk of Hepatitis B virus (HBV) reactivation [1] [2] [3]. This risk is stratified based on a patient's baseline HBV serological status.
The table below summarizes the reactivation risk and recommended management based on available studies, primarily involving ibrutinib, acalabrutinib, and zanubrutinib [1] [2] [4].
| Baseline HBV Status | Definition | Estimated Reactivation Risk | Recommended Management for BTKi Therapy |
|---|---|---|---|
| Chronic Infection | HBsAg+ | High (>10%) | Universal Antiviral Prophylaxis is recommended [5] [6] [3]. |
| Past/Resolved Infection | HBsAg-, Anti-HBc+ | Moderate (1-10%) | Regular Monitoring (q3mo) of HBsAg & HBV DNA is warranted [1] [2] [4]. Universal prophylaxis is not universally recommended but may be considered [3]. |
| No Evidence of Infection | HBsAg-, Anti-HBc- | Very Low | No specific prophylaxis required. |
The following workflow provides a detailed, actionable protocol for managing patients initiating tirabrutinib therapy, based on the risk stratification above and current clinical guidelines [5] [6].
This compound is an oral, second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. The established dosing regimen in clinical trials for B-cell malignancies was 480 mg once daily under fasted conditions [1] [2]. Treatment is typically continued until disease progression or unacceptable toxicity [3] [1].
The following table summarizes the most common adverse events (AEs) associated with this compound monotherapy, which would inform decisions about dose modification.
| Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) | Primary Citations |
|---|---|---|---|
| Neutropenia | 26.7% | 18.4% | [2] |
| Rash | 24.9% | Not specified | [2] |
| Diarrhea | 26.0% | Not specified | [2] |
| Anemia | 18.8% | 10.3% | [2] |
| Lymphocytopenia | Not specified | 11.7% | [2] |
| Leukopenia | 18.4% | Not specified | [2] |
| Vomiting | 29.4% (in one study) | Not specified | [3] |
| Decreased Platelet Count | 5.3% (in PMS) | Part of 24.3% (Grade ≥3 ADRs in PMS) | [1] |
While explicit step-by-step reduction algorithms are not provided in the search results, the identified AEs guide clinical management.
A large post-marketing surveillance study concluded that most ADRs, including those related to infections, skin disorders, and myelosuppression, resolved or were resolving with appropriate management [1].
For researchers investigating this compound's pharmacodynamics, measuring BTK occupancy is a key methodology. The following workflow is adapted from a phase I study [3].
Key Materials & Reagents:
What is the proven efficacy of this compound monotherapy? A meta-analysis of clinical trials reported a pooled overall response rate (ORR) of 72.5% across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), primary central nervous system lymphoma (PCNSL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM) [2].
How does this compound's selectivity compare to other BTK inhibitors? this compound is a second-generation BTK inhibitor designed for high selectivity. In vitro kinase assays show that this compound and other second-generation inhibitors have a more selective kinase profile compared to the first-generation inhibitor ibrutinib, which may contribute to a differentiated safety profile [4].
What is the clinical evidence for this compound in PCNSL? A post-marketing surveillance study in Japan involving 189 patients with relapsed/refractory PCNSL demonstrated a real-world overall response rate of 61.2% with this compound monotherapy. The safety profile was manageable, with the most common ADRs being rash, decreased neutrophil count, and decreased platelet count [1].
The table below summarizes the primary adverse events (AEs) leading to treatment interruption or modification, along with their recommended management strategies, based on pooled clinical trial data [1] [2] [3].
| Adverse Event (AE) | Incidence (Grade ≥3) | Recommended Management Action |
|---|---|---|
| Hematological Toxicities | ||
| Neutropenia | 9.1% (Common) [2] | Interrupt tirabrutinib for Grade 4 or febrile neutropenia. Resume at same or reduced dose upon recovery [2]. |
| Lymphopenia | 6.8% [2] | Monitor closely. Manage per clinical guidelines. |
| Leukopenia | 6.8% [2] | Monitor closely. Manage per clinical guidelines. |
| Skin Disorders | ||
| Erythema Multiforme | 6.8% [2] | Interrupt treatment for Grade 3 skin disorders. Dose reduction may be required upon resumption [1] [2]. |
| Other Rash | High incidence (all grades) [3] | For persistent or severe cases, treatment interruption and dose modification should be considered. |
| Infections | ||
| Opportunistic Infections (e.g., PJP) | Rare (Grade 5 reported) [2] | Permanent discontinuation for life-threatening infections (e.g., pneumocystis jirovecii pneumonia). PJP prophylaxis is recommended [1] [2]. |
| Other Non-Hematological Toxicity | ||
| Grade ≥3 Non-Hematological | Not specified | Interrupt treatment until toxicity resolves to Grade ≤1. May then resume at a reduced dose or permanently discontinue based on severity [2]. |
| Pneumonitis | ||
| Grade 2 or 3 | Not specified | Interrupt this compound therapy [2]. |
For researchers designing preclinical or clinical studies, the following methodologies from key trials provide a foundation for establishing interruption criteria.
1. Protocol from the ONO-4059-02 Phase 1/2 Study This foundational study specified that treatment was to be continued in 28-day cycles "until disease progression or unacceptable toxicities were observed" [1]. The assessment of AEs was conducted according to the National Cancer Institute Common Terminology Criteria for AEs version 4.0 (NCI-CTCAE v4.0) [1]. This protocol established the core principle that treatment interruption is primarily driven by safety and tolerability, not just efficacy.
2. Protocol from the Phase I Dose-Escalation Study This study provided more granularity on specific laboratory findings that mandate interruption [2]:
3. Dosing Considerations from Clinical Trials The approved dosing for relapsed/refractory primary central nervous system lymphoma (PCNSL) is 480 mg once daily under fasted conditions [2] [4]. A lower dose of 320 mg once daily was also tested and may be considered for patients who require dose reduction due to toxicity, as it showed a preferable tolerability profile while maintaining efficacy in a subset of patients [1] [2].
To better understand the drug's mechanism and the logical flow for managing toxicities, the following diagrams illustrate the BTK signaling pathway targeted by this compound and a standardized workflow for handling adverse events.
1. This compound Inhibition of B-Cell Receptor Signaling
2. Adverse Event Management & Treatment Interruption Workflow
Resistance to BTK inhibitors like tirabrutinib can be classified into several categories. The following table outlines the primary mechanisms identified in research.
| Mechanism | Description | Key Mutations/Pathways |
|---|---|---|
| Genetic Mutations in BTK | Mutations, particularly at the cysteine residue where BTK inhibitors bind, prevent irreversible binding of the drug, leading to resistance [1]. | C481S mutation [1] [2] |
| Activation of Alternative Survival Pathways | Bypass of BTK blockade via upregulation of other signaling pathways that promote cell survival and proliferation [1]. | PI3K/AKT pathway, MAPK/ERK pathway [1] [3] |
| Tumor Microenvironment (TME) Interactions | Support from non-cancerous cells in the tumor microenvironment provides pro-survival signals independent of BTK [1]. | Interactions via cytokines and surface receptors [1] |
Several strategies are being explored to combat BTK inhibitor resistance. These can be considered for designing combination therapy experiments.
| Strategy | Mechanism of Action | Examples / Drug Classes |
|---|---|---|
| Next-Generation BTK Inhibitors | Use of more selective or structurally distinct inhibitors to overcome specific resistance mutations [1] [2]. | Non-covalent BTK inhibitors (e.g., pirtobrutinib) [2] |
| Combination Therapies | Target multiple pathways simultaneously to prevent cancer cells from bypassing BTK inhibition [1] [2]. | PI3K inhibitors, BCL-2 inhibitors (e.g., venetoclax), immunomodulatory drugs, anti-CD20 antibodies [1] [2] |
| Novel Therapeutic Modalities | Use of alternative mechanisms to degrade or inhibit the BTK protein entirely [1]. | Proteolysis-Targeting Chimeras (PROTACs) [1] [2] |
To effectively troubleshoot resistance in the lab, you can employ the following methodologies to identify the underlying mechanism.
This workflow helps confirm if a BTK C481S mutation or other resistance mutations are present [1].
Detailed Steps:
This method assesses whether resistance is due to the reactivation of BTK downstream signals or alternative pathways [3].
Detailed Steps:
Q1: What are the most common adverse events associated with this compound that we should consider in our in vivo models? A1: Common adverse drug reactions from clinical and real-world studies include rash, decreased neutrophil count, and decreased platelet count [4]. These should be monitored in animal studies, as they may indicate on-target or off-target effects.
Q2: Is this compound more selective than ibrutinib? A2: Yes. Biochemical kinase profiling assays show that this compound has a more selective kinase inhibition profile compared to ibrutinib. This higher specificity is designed to reduce off-target toxicities [3].
Q3: Are there any proven combination therapies to prevent or overcome this compound resistance? A3: While specific combinations with this compound are still under investigation, the general strategy for overcoming BTK inhibitor resistance involves rational combinations. Promising approaches based on resistance mechanisms include combining BTK inhibitors with PI3K inhibitors, BCL-2 inhibitors (venetoclax), or immunomodulatory agents [1] [2].
A critical finding from the phase 1/2 clinical trials is that the presence of oncogenic mutations in CARD11, MYD88, or CD79B does not seem to be a prerequisite for a positive response to tirabrutinib [1] [2]. The overall response rate was similar between patients harboring these mutations and those with the wild-type genes [2]. This indicates that this compound can be a viable treatment option for a broader patient population.
The table below summarizes the key efficacy data from the pivotal ONO-4059-02 phase 1/2 study and its long-term follow-up, which enrolled patients with relapsed/refractory PCNSL [1] [2].
| Efficacy Parameter | Study Findings (3-Year Follow-Up) | Initial Phase 1/2 Findings |
|---|---|---|
| Overall Response Rate (ORR) | 63.6% (95% CI: 47.8–77.6) [1] | 64% (Central Assessment) [2] |
| Best Overall Response | 9 Complete Response (CR), 7 CR unconfirmed (CRu), 12 Partial Response (PR) [1] | Consistent rates of CR/CRu across different dosing regimens [2] |
| Median Duration of Response (DOR) | 9.2 months [1] | Information not specified in search results |
| Median Progression-Free Survival (PFS) | 2.9 months [1] | 2.9 months (varied by dose: 320 mg; 2.1 mo, 480 mg fasted; 5.8 mo) [1] [2] |
| Median Overall Survival (OS) | Not Reached [1] | Not Reached [2] |
| Key Follow-Up Rates | DOR rate: 19.8%; PFS rate: 13.9%; OS rate: 56.7% [1] | Information not specified in search results |
To understand the context of the FAQ above, it is helpful to visualize the targeted signaling pathway and the role of the mutations . This compound is a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a crucial mediator in the B-Cell Receptor (BCR) signaling pathway, which is constitutively active in certain lymphomas, promoting cell survival and proliferation [3] [4].
The following diagram illustrates this pathway and where common mutations occur:
Mutations in CD79B enhance BCR signaling, while MYD88 mutations activate the NF-κB pathway through the Toll-like Receptor pathway. CARD11 mutations directly activate the downstream "CBM" complex [3] [4]. Despite these distinct mechanisms, inhibiting the central node BTK with this compound has shown efficacy across different mutational backgrounds in PCNSL [2].
For researchers aiming to replicate the genetic analysis from these clinical studies, here are the key methodologies employed.
The ONO-4059-02 study used the following method to assess the mutational status of tumor samples [1]:
MYD88, CD79A, CD79B, and CARD11.The objective efficacy of this compound was rigorously evaluated using the following imaging protocol [1]:
MYD88 and CD79B mutations can differ in other DLBCL subtypes or anatomical sites (e.g., testicular DLBCL) [5]. Always consider the specific disease context.
The following table consolidates key pharmacokinetic parameters and safety data from clinical studies. This information is crucial for researchers to understand the drug's baseline profile [1] [2].
| Parameter / Event | Value / Incidence | Notes |
|---|---|---|
| Time to Peak Concentration (Tmax) | Listed as a key parameter [1] [2] | Specific values not detailed in results. |
| Terminal Elimination Half-Life (T1/2) | Listed as a key parameter [1] [2] | Specific values not detailed in results. |
| Maximum Concentration (Cmax) | Listed as a key parameter [1] [2] | Specific values not detailed in results. |
| Most Common Hematologic AEs (All Grades) | Neutropenia (26.7%), Anemia (18.8%), Leukopenia (18.4%) [2] | From pooled clinical trial data. |
| Most Common Non-Hematologic AEs (All Grades) | Diarrhea (26.0%), Rash (24.9%), Nasopharyngitis (24.0%) [2] | From pooled clinical trial data. |
For researchers designing studies, here is a summary of the methodology from a key Phase I/II clinical trial investigating Tirabrutinib in relapsed or refractory Primary Central Nervous System Lymphoma (PCNSL) [3].
Based on the gathered information, here are some anticipated FAQs and their evidence-based answers.
Q: What is the established efficacy of this compound monotherapy in relapsed/refractory B-cell malignancies?
Q: What are the most common adverse events researchers should monitor in preclinical or clinical studies?
Q: Has a maximum tolerated dose (MTD) been established for this compound?
The search results indicate that while high-level PK parameters like Tmax, T1/2, and Cmax were analyzed in the meta-analysis, the specific data and the factors influencing their variability (such as food effects, drug-drug interactions, or genetic polymorphisms) were not detailed in the available excerpts [1] [2].
To build a more comprehensive troubleshooting guide, I suggest you:
| Aspect | Detail |
|---|---|
| Recommended Dose | 480 mg, once daily [1] [2] [3] |
| Food Effect | Absorption is significantly decreased when taken with food [1] |
| Optimal Timing | Administer under fasting conditions [1] [2] |
| Specific Instructions | Take at least 1 hour before or 2 hours after a meal [1] |
The recommendation for fasting administration is strongly supported by clinical trial evidence and pharmacological principles.
The following diagram illustrates the experimental workflow and rationale that led to the establishment of the optimal administration protocol.
Q: Why is it critical to administer this compound under fasting conditions? A: Food significantly decreases the absorption of this compound [1]. To ensure consistent and maximum drug exposure, which is directly linked to its efficacy in inhibiting BTK, the drug must be taken on an empty stomach. This protocol was validated in a phase I/II study as the optimal regimen [2].
Q: What is the specific protocol for "fasting conditions"? A: Patients should take this compound at least one hour before eating or two hours after a meal, with a glass of water [1]. This timing ensures that the stomach is empty, allowing for optimal absorption.
Q: Are there any other major drug-drug interactions to consider in study design? A: While the search results focus on food interactions, it is important to note that other BTK inhibitors in the same class have major interactions with strong CYP3A4 inhibitors or inducers (e.g., certain antifungals, antibiotics, and St. John's Wort) [4] [5] [6]. Although not explicitly stated for this compound in these results, investigating potential interactions with CYP3A4 modulators is a standard and critical component of pharmacokinetic study design for drugs of this class.
The table below summarizes the frequency and types of skin-related adverse events (AEs) reported in clinical studies.
| Study Type | Reported Skin Toxicities (Incidence) | Common Severity & Notes |
|---|---|---|
| Post-Marketing Surveillance [1] | Rash (11.6% of patients) | Majority were manageable; part of 29.6% "skin problems" overall. |
| Meta-Analysis [2] | Rash (24.9% of patients) | Most frequent non-hematologic AE; high incidence of skin-related AEs noted. |
| Phase I/II Trial (PCNSL) [3] | Skin-Related Disorders (54.5% of patients) | Most prevalent AE; led to drug interruption (18.2%) or discontinuation (18.2%). |
| Long-Term Safety Study [4] | Rash (common) | Listed as an "AE of special interest"; most AEs were grade 1-2. |
| Case Reports [5] | Severe Reactions: Toxic Epidermal Necrolysis (TEN), Stevens-Johnson Syndrome (SJS) | Rare but life-threatening. Occurred within 2 weeks to 1 month of treatment initiation. |
For researchers and clinicians, here are the recommended steps for managing skin toxicity based on severity.
| Action | Mild to Moderate Rash (e.g., Grade 1-2) | Severe or Life-Threatening Rash (e.g., Grade 3-4, SJS/TEN) |
|---|---|---|
| 1. Assess & Diagnose | Characterize rash (macular, papular). Rule out other causes (infection, other drugs). | Immediate diagnosis is critical. Look for: blistering, skin sloughing, mucosal involvement, extensive body surface area (BSA) detachment. |
| 2. Intervention | - Continue Tirabrutinib with close monitoring.
Understanding the mechanism behind these toxicities is key for risk assessment and future drug development.
Diagram: Proposed Immunological Mechanism of this compound-Induced Severe Skin Toxicity. The high selectivity of this compound for BTK is hypothesized to cause severe skin reactions via a dual mechanism: activating dendritic cells and, crucially, releasing the suppression of cytotoxic CD8+ T-cells by disrupting B-cell signaling. This leads to widespread keratinocyte death, the hallmark of conditions like SJS/TEN [5]. The same BTK inhibition can also suppress T-cell proliferation, potentially explaining why diagnostic tests like the Lymphocyte Stimulation Test (LST) can yield false negatives [5].
For professionals in a research or drug development setting, these points are critical:
| Kinase | Ibrutinib (% Ctrl at 300 nM) | Tirabrutinib (% Ctrl at 300 nM) | Note on Kinase Function |
|---|---|---|---|
| BTK (Target) | 0.3 | 0.4 | Primary target; essential for B-cell receptor signaling. |
| BLK | 0.4 | 99 | Src-family kinase; off-target inhibition may influence immune cell function. |
| BMX | 0.9 | 97 | Tec-family kinase; off-target inhibition linked to effects in endothelial cells. |
| ERBB2 (HER2) | 1.1 | 100 | EGFR family kinase; off-target inhibition associated with rash and diarrhea. |
| ERBB4 (HER4) | 2.3 | 100 | EGFR family kinase; off-target inhibition associated with rash and diarrhea. |
| FGR | 2.7 | 97 | Src-family kinase. |
| FRK | 4.5 | 96 | Src-family kinase. |
| JAK3 | 5.1 | 95 | Janus kinase; inhibition can affect cytokine signaling. |
| TEC | 7.4 | 95 | Tec-family kinase; expressed in platelets and myeloid cells. |
| TXK | 9.6 | 96 | Tec-family kinase; expressed in T-cells. |
Source: Data adapted from Kozaki et al. (2023), which utilized the KINOMEscan platform. The values represent the percentage of kinase remaining bound to a immobilized ligand in the presence of the drug (% Control). A lower value indicates stronger binding and inhibition [1].
The data in the table above was generated using standardized, high-quality methods:
The following diagram illustrates the BCR signaling pathway and highlights where the key difference in off-target inhibition occurs between these two drugs.
The enhanced selectivity of this compound has direct research and clinical implications:
The table below summarizes the core characteristics, efficacy, and safety data for both inhibitors.
| Metric | This compound | Acalabrutinib |
|---|---|---|
| BTK Inhibition Mechanism | Irreversible, covalent binding to Cys-481 [1] | Irreversible, covalent binding to Cys-481 [1] |
| Primary Approved Indications | Relapsed/refractory primary central nervous system lymphoma (PCNSL) [2] [3] | Chronic lymphocytic leukemia (CLL), Small lymphocytic lymphoma (SLL), Mantle cell lymphoma (MCL) [2] |
| Key Efficacy Data (ORR) | PCNSL (R/R): Up to 100% (in a small study with 480 mg dose) [3] B-cell Malignancies (Phase I): 76.5% (13/17 patients) [4] | MCL (R/R): High overall response rate in pivotal trials, with a significant proportion achieving complete remission [2] | | Common Adverse Events | Rash, vomiting, neutropenia, arthralgia, malaise, fever, thrombocytopenia, fatigue [4] [2] | Headache, diarrhea, muscle pain, neutropenia, anemia, thrombocytopenia [2] | | Notable Safety Profile | Long-term data shows grade 3-4 AEs in 47.1% of patients; serious AEs in 41.2% [4] | Fewer off-target effects (e.g., lower incidence of atrial fibrillation) than ibrutinib [5] [6] | | CNS Penetration | Achieves higher concentrations in cerebrospinal fluid (CSF) [3] | Limited available data on CNS penetration |
High-resolution crystal structures provide a molecular basis for the superior selectivity of second-generation BTK inhibitors.
The diagram below illustrates the experimental workflow for determining these inhibitor-BTK complex structures.
The choice between this compound and acalabrutinib in a research or clinical development context is highly indication-specific.
The following diagram summarizes the key signaling pathway targeted by these inhibitors.
| Aspect | Clinical Trial Data (Pooled Meta-Analysis & Phase I/II Trials) [1] [2] | Real-World Evidence (Post-Marketing Surveillance & Observational Studies) [3] [4] [5] |
|---|---|---|
| Overall Response Rate (ORR) | 72.5% (pooled across B-cell lymphomas) [1] [2] | 61.2% - 77.4% (in r/r PCNSL patients) [3] [5] |
| Complete Response (CR) Rate | 18.6% (pooled across B-cell lymphomas) [1] [2] | ~29-55.5% (CR/CRu in r/r PCNSL) [4] [5] |
| Median Progression-Free Survival (mPFS) | Varied by cancer type; highest in CLL (38.5 months) [1] [2] | 4.9 - 11.8 months (in r/r PCNSL) [4] [5] |
| Overall Survival (OS) | Data not fully extracted from search results. | 1-year OS rate: 76.9% (in r/r PCNSL) [5] |
| Common Adverse Events (AEs) | - Neutropenia: 26.7% (all grade), 18.4% (≥G3)
The data in the comparison table is derived from distinct study methodologies, which are crucial for interpreting the results.
This compound is a second-generation, potent, irreversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor [1]. The following diagram illustrates its targeted mechanism within the B-cell receptor signaling pathway.
The diagram shows that this compound exerts its effect by irreversibly and covalently binding to the Cys-481 residue of BTK. This binding inhibits BTK's phosphorylation and activation, thereby blocking the downstream NF-κB signaling pathway crucial for the proliferation and survival of malignant B-cells [6].
| Study Type & Details | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Survival Outcomes |
|---|---|---|---|---|
| Phase 2 Pivotal Trial (PROSPECT) [1] | 48 patients in the U.S. | 67% | 44% | Median Duration of Response (DOR): 9.3 months; Median Progression-Free Survival (PFS): 6.0 months |
| Post-Marketing Surveillance (Real-World) [2] [3] | 189 patients in Japan (safety) & 121 (effectiveness) | 61.2% | Not specifically reported | 365-day Overall Survival (OS) Rate: 69.8% |
To evaluate the efficacy and safety of this compound, researchers have employed structured clinical trial designs. The following diagram illustrates the workflow of the key Phase 2 PROSPECT study:
This compound is a highly selective, irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor [1] [4]. Its action targets a key pathway in B-cell malignancies. The diagram below illustrates this mechanism:
This compound has a generally manageable safety profile. The most common adverse drug reactions (ADRs) from the real-world study and treatment-emergent adverse events (TEAEs) from the clinical trial are summarized below [1] [2]:
While your query focuses on this compound, it is helpful to understand its performance in the context of other emerging therapies for PCNSL:
The data confirms this compound as an effective targeted therapy for R/R PCNSL. The 44% complete response rate from the U.S. Phase 2 trial is a robust result in a population with no approved therapies [1].
| Feature | Summary of Advantages & Evidence |
|---|---|
| Key Advantage | High selectivity for BTK reduces off-target effects, leading to a more manageable safety profile compared to first-generation inhibitors [1] [2]. |
| Proven Efficacy | Effective in relapsed/refractory B-cell malignancies, showing high response rates in PCNSL, CLL, and other lymphomas [1] [3]. |
| Clinical Data | - Pooled ORR (across B-cell lymphomas): 72.5% [1]
The primary advancement of second-generation BTK inhibitors like this compound lies in their targeted mechanism of action.
The diagram below illustrates the role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.
This compound has shown significant clinical efficacy across several B-cell malignancies, with a notable stronghold in treating PCNSL, an area with high unmet medical needs.
The data below summarizes key efficacy outcomes from a recent meta-analysis, a pivotal U.S. trial, and a large post-marketing study.
| Cancer Type | Study Type | Key Efficacy Endpoints | Source / Citation |
|---|
| Various B-cell lymphomas (CLL, PCNSL, MCL, WM) | Meta-analysis (7 studies) | Pooled ORR: 72.5% Complete Response (CR): 18.6% Partial Response (PR): 41.1% mPFS in CLL: 38.5 months | [1] | | Relapsed/Refractory PCNSL | Phase 2 PROSPECT Trial (U.S.) | ORR: 67% Complete Response: 44% Median PFS: 6.0 months Median Time to Response: 1.0 months | [3] | | Relapsed/Refractory PCNSL | Real-World Post-Marketing (Japan, n=121) | ORR: 61.2% 1-Year Survival Rate: 69.8% | [4] |
The improved selectivity of this compound is reflected in its safety profile, which differs from that of first-generation BTK inhibitors.
For researchers, the critical experiments to characterize a BTK inhibitor like this compound involve assessing its binding kinetics, selectivity, and cellular functional impact.
A key study provides direct pathological verification of tirabrutinib's efficacy in a human patient with relapsed/refractory PCNSL [1] [2].
This case offers the first reported histological proof in humans that this compound can achieve complete tumor cell obliteration in PCNSL [2].
A 2025 meta-analysis of seven clinical trials provides a broader view of this compound's performance across several B-cell malignancies, showing strong overall efficacy [3]. The table below summarizes the pooled efficacy outcomes.
| Efficacy Outcome | Pooled Rate (Range) | Key Findings by Cancer Type |
|---|---|---|
| Overall Response Rate (ORR) | 72.5% [3] | Consistent high activity across subtypes [3] |
| Complete Response (CR) Rate | 18.6% [3] | PCNSL studies reported CR rates of 34% [2] |
| Partial Response (PR) Rate | 41.1% [3] | Major contributor to overall response [3] |
| Median Progression-Free Survival (PFS) | Not pooled | Highest in CLL (38.5 months) [3] |
This compound is a second-generation, potent, irreversible, and highly selective Bruton’s tyrosine kinase (BTK) inhibitor [3] [4]. Its anti-tumor mechanism has been investigated using phosphoproteomic and transcriptomic analyses in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models [4].
The mechanistic workflow shows that this compound binds BTK, disrupting survival signals and gene expression to suppress tumors [4]. Key experimental findings include:
The safety profile of this compound is generally manageable, though certain adverse events (AEs) require attention [3] [5].
| Mutation Status | Overall Response Rate (ORR) | Key Findings |
|---|---|---|
| CARD11, MYD88, and CD79B Mutations | The ORR was similar to that of the corresponding wild-type groups [1]. | This compound showed favorable efficacy irrespective of the mutational status of these genes [1]. |
| CARD11, MYD88, and CD79B Wild-type | The ORR was similar to that of the corresponding mutation groups [1]. |
The following details are based on the primary publication of the ONO-4059-02 phase I/II study [1].
To understand why the response to this compound is independent of these specific mutations, it is helpful to visualize the signaling pathways involved. The diagram below shows the position of Bruton's Tyrosine Kinase (BTK) in the signaling cascade relative to the oncogenic mutations.
This diagram illustrates the key relationships:
The data suggests that for relapsed/refractory PCNSL, the presence of CARD11, MYD88, or CD79B mutations may not be necessary for predicting response to this compound. This supports a treatment strategy focused on inhibiting the central signaling hub, BTK, rather than on the specific upstream genetic alterations.